(R)-PS210
Description
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Structure
3D Structure
Properties
Molecular Formula |
C19H15F3O5 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid |
InChI |
InChI=1S/C19H15F3O5/c20-19(21,22)13-8-6-12(7-9-13)15(23)10-14(11-4-2-1-3-5-11)16(17(24)25)18(26)27/h1-9,14,16H,10H2,(H,24,25)(H,26,27)/t14-/m0/s1 |
InChI Key |
MLJPLHGJBUWCBA-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (R)-PS210 as a Selective PDK1 Allosteric Activator
This technical guide provides a comprehensive overview of this compound, a selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). This document details its mechanism of action, impact on cellular signaling pathways, quantitative activity, and the experimental protocols used for its characterization.
Introduction to PDK1 and Allosteric Modulation
3-phosphoinositide-dependent protein kinase-1 (PDK1) is a central "master kinase" in the AGC family of protein kinases. It plays a crucial role in transducing signals from growth factors and hormones, such as insulin, by phosphorylating and activating a wide array of downstream kinases, including AKT, S6K, RSK, and SGK.[1][2] These downstream effectors are vital for regulating fundamental cellular processes like cell survival, proliferation, and metabolism.[3] Given its pivotal role, dysregulation of PDK1 signaling is implicated in numerous diseases, most notably cancer, making it a significant target for therapeutic intervention.[4][5]
While traditional kinase drug discovery has focused on ATP-competitive inhibitors, allosteric modulators offer an alternative and potentially more selective approach.[3] Allosteric sites, distinct from the highly conserved ATP-binding pocket, can provide greater specificity. This compound is a small molecule that functions as a substrate-selective, allosteric activator of PDK1, targeting a specific regulatory pocket on the kinase.[6]
Mechanism of Action of this compound
This compound is the R-enantiomer of the compound PS210.[6] Its mechanism of action is centered on its binding to a regulatory site on the PDK1 kinase domain known as the PIF-binding pocket (named for the PRK2-interacting fragment).[3][6] This pocket is a hydrophobic groove that normally serves as a docking site for the hydrophobic motif (HM) of certain PDK1 substrates, an interaction that is often phosphorylation-dependent and crucial for their subsequent activation by PDK1.[1][7]
By binding to the PIF-pocket, this compound mimics the effect of a substrate's hydrophobic motif, inducing a conformational change in PDK1 that stabilizes the active state of the kinase.[8][9] This allosteric modulation enhances the catalytic activity of PDK1 towards its substrates.[10] Crystallographic studies of the parent compound, PS210, in complex with PDK1 have shown that its binding stimulates the closure of the kinase domain, a conformational shift associated with activation.[10][11]
PDK1 Signaling Pathways
PDK1 is a critical node in multiple signaling cascades. The most well-characterized is the PI3K/PDK1/AKT pathway. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the cell membrane.[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including PDK1 and AKT.[12] This co-localization facilitates the phosphorylation of AKT on its activation loop (at Threonine 308) by PDK1, leading to AKT activation and the promotion of downstream signaling events that regulate cell growth, survival, and metabolism.[1]
Beyond AKT, PDK1 activates over 20 other AGC kinases, including S6K, SGK, and certain isoforms of PKC.[1][3] The activation of some of these substrates, like S6K and SGK, is dependent on their docking to the PIF-pocket of PDK1.[7] This substrate-specific docking requirement is what allows PIF-pocket ligands to exert substrate-selective effects.
Quantitative Data on this compound Activity
The potency and efficacy of this compound and its racemic parent compound, PS210, have been characterized in biochemical assays. The data highlights the direct activating effect of these molecules on PDK1.
| Compound | Parameter | Value | Assay Type | Reference |
| This compound | AC₅₀ | 1.8 μM | Cell-Free Kinase Activity | [6][13] |
| Max. Activation | 5.5-fold (vs. DMSO) | Cell-Free Kinase Activity | [6] | |
| PS210 | AC₅₀ | 2 μM | Cell-Free Kinase Activity | [14] |
| Kd | 3 μM | (Not specified) | [5][15] |
Note on Cellular Activity: While this compound is a direct activator in vitro, its prodrug form (PS423) has been shown to act as a substrate-selective inhibitor in cellular contexts. It specifically blocks the phosphorylation of substrates like S6K that require PIF-pocket docking, while not affecting others like AKT.[10][11] This highlights the complex interplay between direct enzymatic modulation and the cellular environment.
Experimental Protocols
Characterizing an allosteric modulator like this compound requires specific biochemical and biophysical assays. Below is a representative protocol for a cell-free kinase assay to determine its activating potential.
Cell-Free PDK1 Kinase Activity Assay
This assay measures the ability of this compound to enhance the phosphorylation of a model substrate by purified PDK1 enzyme.
Objective: To quantify the activation of PDK1 by this compound by measuring the rate of substrate phosphorylation.
Materials:
-
Recombinant human PDK1 enzyme
-
Kinase substrate (e.g., a short peptide substrate or an inactive kinase like SGK or S6K)
-
This compound dissolved in DMSO
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence/fluorescence-based detection)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% β-mercaptoethanol)
-
Stop solution (e.g., EDTA)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, phosphocellulose paper for radiolabeling)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the wells of a microplate. Include DMSO-only wells as a negative control (basal activity).
-
Enzyme Addition: Dilute the PDK1 enzyme to the desired concentration in kinase reaction buffer and add it to each well containing the compound.
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of the substrate and ATP in kinase reaction buffer. Add this solution to each well to start the phosphorylation reaction. The final ATP concentration should be at or near its Km for PDK1.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as a high concentration of EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
-
Signal Detection:
-
Luminescence-based (e.g., ADP-Glo™): Add reagents that quantify the amount of ADP produced, which is directly proportional to kinase activity. Read luminescence on a plate reader.
-
Radiolabeling: Spot a portion of the reaction mixture onto p81 phosphocellulose paper. Wash the papers to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the measured kinase activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the AC₅₀ (the concentration at which 50% of maximal activation is achieved).
Other Key Techniques
-
Isothermal Titration Calorimetry (ITC): This biophysical technique was likely used to confirm the direct binding of compounds like PS210 to PDK1 and to determine the binding affinity (Kd) and thermodynamic parameters of the interaction.
-
X-ray Crystallography: Solving the crystal structure of PDK1 in complex with PS210 provided atomic-level detail of how the compound binds to the PIF-pocket and revealed the specific conformational changes induced upon binding.[9][10]
Implications for Drug Development and Research
The discovery of this compound provides a valuable chemical tool for probing the complex biology of PDK1.
-
Selective Activation: As an allosteric activator, it allows researchers to study the consequences of selectively enhancing PDK1 activity.
-
Substrate Selectivity: The differential effect of its prodrug in cells (inhibiting S6K but not AKT) demonstrates that targeting the PIF-pocket can achieve substrate-selective modulation.[11] This offers a sophisticated strategy for drug design, potentially allowing for the fine-tuning of specific signaling outputs while avoiding the broader effects of inhibiting the entire pathway.
-
Therapeutic Potential: While activators of oncogenic pathways are not typically pursued for cancer therapy, the principles learned from this compound can be inverted to design highly selective allosteric inhibitors that target the PIF-pocket. Such inhibitors could offer a more targeted therapeutic approach with potentially fewer side effects than ATP-competitive drugs.
Conclusion
This compound is a potent and selective allosteric activator of PDK1 that functions by binding to the regulatory PIF-pocket. Its characterization has provided significant insights into the allosteric regulation of PDK1 and has validated the PIF-pocket as a druggable site for modulating kinase activity. The substrate-selective effects observed with its prodrug in cellular systems underscore the potential for developing sophisticated allosteric modulators that can dissect and selectively target specific arms of the complex PDK1 signaling network, opening new avenues for both basic research and therapeutic development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Allosteric Modulators of the Protein Kinase PDK1 from Structure-Based Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Structure and allosteric effects o ... | Article | H1 Connect [archive.connect.h1.co]
- 10. 4aw1 - Human PDK1 Kinase Domain in Complex with Allosteric Compound PS210 Bound to the PIF-Pocket - Summary - Protein Data Bank Japan [pdbj.org]
- 11. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. medchemexpress.com [medchemexpress.com]
(R)-PS210: A Technical Guide to its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-PS210 is a potent and selective, substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). As the eutomer of the chiral compound PS210, it demonstrates significantly higher activity than its (S)-enantiomer. This compound binds to the PIF-binding pocket of PDK1, a key regulatory site, inducing a conformational change that enhances the kinase's activity towards certain substrates. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its characterization and a visualization of its role in the PDK1 signaling pathway.
Chemical Structure and Properties
This compound, with the IUPAC name 2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid, is a small molecule activator of PDK1.[1] Its chemical and physical properties are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid | [1] |
| Molecular Formula | C₁₉H₁₅F₃O₅ | [1] |
| Molecular Weight | 380.31 g/mol | [1] |
| CAS Number | 1410101-89-1 | [1] |
| Appearance | Solid | N/A |
| Melting Point | 175-180°C | [1] |
| Solubility | DMSO: 230 mg/mL (604.77 mM) with ultrasonic; In vivo: ≥ 5.75 mg/mL in 10% DMSO + 90% corn oil | N/A |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | N/A |
Biological Activity and Mechanism of Action
This compound is a substrate-selective allosteric activator of PDK1, a master kinase that plays a crucial role in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and other diseases, making PDK1 an attractive therapeutic target.
This compound exerts its effect by binding to the PIF-binding pocket on the PDK1 kinase domain. This pocket is a docking site for substrates containing a hydrophobic motif. By occupying this site, this compound induces a conformational change in PDK1, leading to its activation.
The biological activities of this compound include:
-
Inhibition of cancer cell growth and proliferation: this compound has been shown to inhibit the growth of various cancer cells in both in vitro and in vivo models.[1]
-
Induction of apoptosis: The compound can trigger programmed cell death in cancer cells.[1]
-
Modulation of the immune system and reduction of inflammation: These activities suggest potential applications beyond oncology.[1]
PDK1 Signaling Pathway
The following diagram illustrates the central role of PDK1 in the PI3K/Akt signaling cascade and the point of intervention for this compound.
Caption: PDK1 signaling pathway and the role of this compound.
Quantitative Data
The potency of this compound as a PDK1 activator has been quantified through various assays. A key finding is the significant difference in activity between the (R) and (S) enantiomers, highlighting the stereospecificity of the interaction with the PIF-pocket.
Table 2: In Vitro Activity of PS210 Enantiomers
| Compound | PDK1 Activation (AC₅₀) | Thermal Shift (ΔTm) with PDK1 | Reference |
| This compound | 1.8 µM | +5.5 °C | [1] |
| (S)-PS210 | > 100 µM | Not reported | N/A |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
In Vitro PDK1 Kinase Activity Assay
This assay measures the ability of this compound to enhance the kinase activity of PDK1 towards a peptide substrate.
Materials:
-
Recombinant human PDK1 enzyme
-
Peptide substrate (e.g., T308tide, a peptide derived from the activation loop of Akt)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound stock solution in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the PDK1 enzyme and the peptide substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Plot the kinase activity against the concentration of this compound to determine the AC₅₀ value.
Thermal Stability Shift Assay (TSA)
This assay assesses the direct binding of this compound to PDK1 by measuring the change in the protein's melting temperature (Tm).
Materials:
-
Recombinant human PDK1 protein
-
SYPRO Orange dye (5000x stock)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound stock solution in DMSO
-
Real-time PCR instrument
Procedure:
-
Dilute the PDK1 protein in the assay buffer.
-
Prepare a working solution of SYPRO Orange dye by diluting the stock solution in the assay buffer.
-
In a 96-well PCR plate, add the diluted PDK1 protein and the SYPRO Orange dye to each well.
-
Add this compound or DMSO (vehicle control) to the respective wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and run a melt curve analysis, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Analyze the resulting melt curves to determine the Tm for each condition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm in the presence of this compound.
Experimental Workflow
The logical flow for the discovery and characterization of a PDK1 allosteric activator like this compound is depicted below.
References
(R)-PS210 Enantiomer: A Technical Guide to its Biological Activity as a Substrate-Selective Allosteric Activator of PDK1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biological activity of the (R)-PS210 enantiomer, a potent and selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). This compound exerts its effects by binding to the PIF-binding pocket of PDK1, leading to a substrate-selective activation of downstream signaling pathways. This document details the mechanism of action, quantitative biological data, and comprehensive experimental protocols for the characterization of this compound. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions and functional consequences.
Introduction
The serine/threonine kinase PDK1 is a central node in the PI3K/Akt signaling pathway, a cascade crucial for regulating cell growth, proliferation, survival, and metabolism. Due to its pivotal role, PDK1 has emerged as a significant target for therapeutic intervention in various diseases, including cancer. This compound, the R-enantiomer of the compound PS210, has been identified as a substrate-selective, allosteric activator of PDK1.[1] It uniquely targets the PDK1-interacting fragment (PIF)-binding pocket, a regulatory site distinct from the ATP-binding pocket, offering a novel mechanism for modulating PDK1 activity.[1] This guide synthesizes the current knowledge on the biological activity of this compound, providing a technical resource for researchers in the field.
Mechanism of Action
This compound functions as an allosteric activator of PDK1. Unlike ATP-competitive inhibitors, it binds to the PIF-binding pocket on the kinase domain of PDK1.[1] This binding event induces a conformational change in PDK1, leading to its activation. A key feature of this compound-mediated activation is its substrate selectivity. The activation of PDK1 by this compound enhances the phosphorylation of substrates that require docking to the PIF-pocket, such as S6K and SGK, while not affecting substrates like Akt/PKB that do not depend on this interaction for their phosphorylation by PDK1.
Quantitative Biological Data
The biological activity of the this compound enantiomer and its corresponding (S)-enantiomer (distomer) has been quantitatively assessed through various in vitro assays. The data is summarized in the table below for comparative analysis.
| Parameter | This compound (Eutomer) | (S)-PS210 (Distomer) | Assay Type | Reference |
| AC50 for PDK1 Activation | 1.8 µM | > 100 µM | In vitro Kinase Assay | [1] |
| Maximum PDK1 Activation | 5.5-fold | Not Active | In vitro Kinase Assay | [1] |
| Thermal Stabilization (ΔTm) | 5.2 °C | Not Determined | Thermal Shift Assay | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro PDK1 Kinase Assay
This assay measures the ability of this compound to allosterically activate PDK1 by quantifying the phosphorylation of a peptide substrate.
Materials:
-
Recombinant human PDK1 (full-length)
-
Peptide substrate (e.g., T308tide, a peptide derived from the activation loop of Akt)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol)
-
This compound and (S)-PS210 dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well microplates
Procedure:
-
Prepare a reaction mixture containing recombinant PDK1 and the peptide substrate in the assay buffer.
-
Add varying concentrations of this compound or (S)-PS210 (typically from a 10 mM stock in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a solution of ATP to a final concentration of 100 µM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the kinase activity against the compound concentration and determine the AC50 value using a suitable software (e.g., GraphPad Prism).
Thermal Shift Assay (TSA)
This biophysical assay assesses the direct binding of this compound to PDK1 by measuring the change in the protein's thermal stability.
Materials:
-
Recombinant human PDK1
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound dissolved in DMSO
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing recombinant PDK1 and SYPRO Orange dye (diluted to 5x) in the assay buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add varying concentrations of this compound or a DMSO control to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and perform a thermal melt experiment, gradually increasing the temperature from 25°C to 95°C with fluorescence readings at each increment.
-
The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. The change in melting temperature (ΔTm) in the presence of the compound is calculated relative to the DMSO control.
Cell-Based Assays using a Prodrug
To assess the activity of PS210 in a cellular context, a cell-permeable diethyl ester prodrug of PS210 (e.g., PS423) is utilized. Intracellular esterases convert the prodrug to the active diacid form.
4.3.1. Cell Viability Assay
This assay determines the cytotoxic effects of the prodrug on cells.
Materials:
-
Human cell line (e.g., HEK293 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PS210 prodrug dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PS210 prodrug or a DMSO control.
-
Incubate for a specified period (e.g., 48 hours).
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
4.3.2. Western Blotting for S6K Phosphorylation
This assay evaluates the ability of the PS210 prodrug to modulate PDK1 activity in cells by measuring the phosphorylation of its downstream substrate, S6K.
Materials:
-
Human cell line (e.g., HEK293 cells)
-
PS210 prodrug dissolved in DMSO
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-S6K (Thr389) and anti-total S6K
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture dishes and grow to a suitable confluency.
-
Treat the cells with the PS210 prodrug or DMSO for a defined period.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated S6K to total S6K.
Visualizations
Signaling Pathway
The following diagram illustrates the PDK1 signaling pathway and the substrate-selective activation by this compound.
Caption: PDK1 signaling and the effect of this compound.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the workflow for the in vitro PDK1 kinase assay.
Caption: Workflow for the in vitro PDK1 kinase assay.
Conclusion
The this compound enantiomer represents a valuable pharmacological tool for studying the substrate-selective regulation of PDK1. Its unique allosteric mechanism of action, targeting the PIF-binding pocket, provides a means to dissect the specific roles of PDK1 in activating downstream effectors like S6K and SGK, independent of its effects on Akt. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations of PDK1 signaling and for the development of novel therapeutic agents targeting this critical kinase.
References
(R)-PS210: A Substrate-Selective Modulator of the PI3K/Akt Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of (R)-PS210, a novel small molecule modulator, in the PI3K/Akt signaling cascade. This compound and its parent compound, PS210, exhibit a unique dual functionality. In acellular assays, this compound acts as an allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream kinase of Akt. Conversely, in a cellular context, its prodrug form, PS423, functions as a substrate-selective inhibitor of PDK1, impeding the phosphorylation of S6K without affecting Akt. This guide delves into the mechanism of action of this compound, presenting quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that responds to a variety of extracellular signals, such as growth factors and insulin. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 at threonine 308 (Thr308). Full activation of Akt also requires phosphorylation at serine 473 (Ser473) by the mTORC2 complex. Once activated, Akt phosphorylates a plethora of downstream substrates, thereby regulating diverse cellular functions.
This compound: A Unique Modulator of PDK1
This compound is the R-enantiomer of PS210, a small molecule that targets the PIF-binding pocket of PDK1, an allosteric regulatory site distinct from the ATP-binding pocket. This interaction confers a unique modulatory profile on this compound.
In Vitro Activity: Allosteric Activation of PDK1
In cell-free kinase assays, this compound functions as a potent allosteric activator of PDK1. By binding to the PIF-pocket, it induces a conformational change in the kinase domain that enhances its catalytic activity.
Cellular Activity: Substrate-Selective Inhibition via a Prodrug Approach
For cellular applications, a cell-permeable prodrug of PS210, named PS423, is utilized. Inside the cell, PS423 is metabolized to the active compound PS210. In this physiological context, PS210 acts as a substrate-selective inhibitor of PDK1. It specifically blocks the phosphorylation of substrates that require docking to the PIF-pocket for efficient phosphorylation, such as ribosomal S6 kinase (S6K). Notably, the phosphorylation of Akt, which does not necessitate PIF-pocket docking, remains unaffected.
Quantitative Data
The activity of this compound and its related compounds has been characterized through various in vitro and cellular assays. The key quantitative data are summarized in the tables below.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | Cell-Free Kinase Activity Assay | PDK1 | AC50 | 1.8 µM | [1] |
| This compound | Cell-Free Kinase Activity Assay | PDK1 | Maximum Activation | 5.5-fold | [1] |
Table 1: In Vitro Activity of this compound on PDK1. AC50 represents the concentration required for half-maximal activation.
| Compound | Cell Line | Target Substrate | Effect | Reference |
| PS423 (prodrug of PS210) | HEK293 | S6K | Inhibition of phosphorylation | [2] |
| PS423 (prodrug of PS210) | HEK293 | Akt | No effect on phosphorylation | [2] |
Table 2: Cellular Activity of PS423 on PDK1 Substrates.
Signaling Pathways and Logical Relationships
To visualize the intricate interactions within the PI3K/Akt pathway and the specific role of this compound, the following diagrams are provided.
Caption: PI3K/Akt signaling and the dual role of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the activity of this compound.
In Vitro PDK1 Kinase Assay (Radiolabeled)
This assay measures the direct effect of this compound on the catalytic activity of purified PDK1.
Materials:
-
Recombinant human PDK1 enzyme
-
PDKtide (substrate peptide)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound stock solution (in DMSO)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PDKtide, and recombinant PDK1 enzyme.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity relative to the DMSO control to determine the AC50 value.
Cell Culture and Transfection
HEK293T cells are commonly used to study the cellular effects of PDK1 modulators.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Plasmids encoding tagged versions of S6K or Akt
-
Transfection reagent (e.g., Lipofectamine 2000)
-
PS423 prodrug stock solution (in DMSO)
Procedure:
-
Culture HEK293T cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in multi-well plates to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with the desired plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to express the proteins for 24-48 hours.
-
Treat the transfected cells with varying concentrations of PS423 or DMSO for the desired duration.
-
Harvest the cells for subsequent analysis (e.g., Western blotting).
Western Blotting for Phosphorylated Proteins
This technique is used to assess the phosphorylation status of PDK1 substrates like Akt and S6K in cells.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-p70 S6K (Thr389), anti-total p70 S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Caption: Workflow for characterizing this compound activity.
Conclusion and Future Directions
This compound represents a fascinating and valuable tool for dissecting the complexities of the PI3K/Akt signaling pathway. Its dual nature as an in vitro allosteric activator and a cellular substrate-selective inhibitor of PDK1 highlights the importance of studying compound activity in a relevant physiological context. The ability to selectively inhibit the phosphorylation of PIF-pocket-dependent substrates like S6K, while sparing Akt, provides a unique opportunity to probe the distinct downstream branches of PDK1 signaling.
Future research should focus on further elucidating the in vivo efficacy and pharmacokinetic properties of PS423 and other prodrugs of PS210. Investigating the therapeutic potential of this substrate-selective inhibition in cancer models where the S6K branch of the PI3K/Akt pathway is hyperactive could pave the way for novel targeted therapies with potentially improved safety profiles compared to broad-spectrum PI3K/Akt pathway inhibitors. The detailed experimental protocols provided in this guide should facilitate further research in this promising area.
References
Investigating the Cellular Targets of (R)-PS210: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-PS210 is a synthetic small molecule that has been identified as a potent and substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). By targeting a specific regulatory pocket on the kinase, this compound offers a unique mechanism for modulating the activity of the crucial PI3K/Akt/mTOR signaling pathway. This document provides a comprehensive technical overview of the cellular targets of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and a visual representation of its role in cellular signaling.
Introduction
This compound is the R-enantiomer of the compound PS210 and has been shown to be a valuable tool for studying the intricate regulation of PDK1. As a key node in the PI3K/Akt/mTOR signaling cascade, PDK1 is a highly sought-after target for therapeutic intervention in a variety of diseases, including cancer and metabolic disorders. This compound's allosteric mechanism of action provides a novel approach to manipulating PDK1 activity, potentially offering advantages over traditional active-site inhibitors. This guide will delve into the specifics of this compound's interaction with its primary cellular target and its impact on downstream signaling pathways.
Primary Cellular Target: PDK1
The primary cellular target of this compound is 3-phosphoinositide-dependent protein kinase-1 (PDK1) . This compound functions as a substrate-selective allosteric activator by binding to the PIF-binding pocket of PDK1.[1] This pocket is a regulatory site on the kinase domain of PDK1 that is distinct from the ATP-binding site.
The binding of this compound to the PIF-pocket induces a conformational change in PDK1, leading to its activation. This activation is substrate-selective, meaning that it enhances the phosphorylation of a subset of PDK1 substrates.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its parent compound, PS210.
| Compound | Parameter | Value | Target | Assay Type |
| This compound | AC50 | 1.8 μM | PDK1 | Cell-Free Kinase Activity Assay[1] |
| This compound | Maximum Activation | 5.5-fold | PDK1 | Cell-Free Kinase Activity Assay[1] |
| PS210 | Kd | 3 μM | PDK1 | Not Specified[2] |
Signaling Pathway
This compound exerts its effects through the PI3K/Akt/mTOR signaling pathway . As an activator of PDK1, this compound enhances the downstream signaling of this critical pathway, which is involved in cell growth, proliferation, survival, and metabolism.
Below is a diagram illustrating the mechanism of action of this compound within the PI3K/Akt/mTOR signaling pathway.
Caption: this compound allosterically activates PDK1, a key kinase in the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
This section provides a detailed methodology for a cell-free kinase activity assay to determine the activation of PDK1 by this compound. This protocol is based on established methods for assessing PDK1 activity.
Objective: To quantify the ability of this compound to activate PDK1 in a cell-free system.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate peptide (e.g., T308tide or a similar peptide substrate)
-
This compound
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the kinase assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Recombinant PDK1 enzyme
-
PDK1 substrate peptide
-
This compound at various concentrations (or DMSO as a vehicle control)
-
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP containing a tracer amount of [γ-³²P]ATP to each well.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as 3% phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of PDK1 activation at each concentration of this compound relative to the DMSO control.
-
Plot the percentage of activation against the logarithm of the this compound concentration.
-
Determine the AC50 value (the concentration of this compound that produces 50% of the maximum activation) by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for characterizing the activity of this compound on PDK1.
Caption: Workflow for determining the in vitro activation of PDK1 by this compound.
Conclusion
This compound is a valuable chemical probe for investigating the allosteric regulation of PDK1 and the downstream consequences on the PI3K/Akt/mTOR signaling pathway. Its well-defined mechanism of action and quantifiable effects make it a powerful tool for researchers in both basic science and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting PDK1 allosterically.
References
(R)-PS210: An In-depth Technical Guide to Studying Kinase Allosteric Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-PS210, a small molecule modulator used in the study of kinase allosteric regulation. The focus of this document is to furnish researchers and drug development professionals with the core knowledge, quantitative data, and experimental methodologies necessary to effectively utilize this compound as a tool to investigate the allosteric modulation of 3-phosphoinositide-dependent protein kinase-1 (PDK1).
Introduction to this compound and its Target, PDK1
This compound is a substrate-selective modulator of PDK1, a master kinase in the AGC family of protein kinases that is central to cellular growth, proliferation, and survival signaling pathways.[1] Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site, this compound functions as an allosteric modulator by binding to a distinct docking site on the kinase, known as the PIF-pocket.[2][3] This mode of action allows for a more nuanced and selective modulation of kinase activity, making it a valuable tool for dissecting specific downstream signaling events.
Mutations and dysregulation of the PDK1 signaling pathway are implicated in a variety of human diseases, including cancer. Consequently, the study of allosteric modulators like this compound is of significant interest for the development of novel therapeutic strategies.
Mechanism of Allosteric Action
This compound exerts its effects on PDK1 by binding to the PIF-pocket, an allosteric docking site crucial for the binding and phosphorylation of some of PDK1's substrates.[3] Interestingly, the functional output of this interaction appears to be context-dependent. In vitro, PS210 has been shown to be a potent activator of PDK1, with crystallographic data indicating that its binding promotes a closed, active conformation of the kinase domain.[3][]
Conversely, in a cellular context, the prodrug of PS210, known as PS423, acts as a substrate-selective inhibitor.[3] It effectively blocks the phosphorylation and activation of substrates that require docking to the PIF-pocket, such as S6K, while not affecting others like AKT/PKB.[3] This substrate-selective inhibition provides a powerful method for isolating and studying specific branches of the PDK1 signaling network.
Quantitative Data Presentation
The following table summarizes the key quantitative data reported for PS210, providing a basis for experimental design and interpretation.
| Parameter | Value | Kinase | Assay Conditions | Reference |
| Binding Affinity (Kd) | 3 μM | PDK1 | In Vitro | [5] |
| IC₅₀ | ~1–5 μM | PDK1 | Inhibition of PDK1-mediated AKT activation in cancer cell lines | [1] |
PDK1 Signaling Pathway and the Role of this compound
The diagram below illustrates a simplified PDK1 signaling pathway, highlighting the point of intervention for this compound. PDK1 is a central node that, upon activation by upstream signals, phosphorylates and activates a range of downstream kinases, including AKT and S6K, which in turn regulate numerous cellular processes.
Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on PDK1.
In Vitro PDK1 Kinase Activity Assay
This protocol is designed to assess the direct effect of this compound on the kinase activity of purified PDK1.
Materials:
-
Purified recombinant PDK1 enzyme
-
This compound
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)
-
ATP (as a stock solution)
-
Substrate peptide (e.g., a fluorescently labeled peptide derived from a known PDK1 substrate)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the purified PDK1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader, following the manufacturer's instructions.
-
Plot the kinase activity against the concentration of this compound to determine its effect (activation or inhibition).
Cell-Based Substrate-Selective Inhibition Assay
This protocol is designed to evaluate the substrate-selective inhibitory effect of the prodrug of this compound (PS423) in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293 or a cancer cell line with active PI3K/PDK1 signaling)
-
PS423 (prodrug of PS210)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-S6K (a PIF-pocket dependent substrate), total S6K, phospho-AKT, and total AKT.
-
Secondary antibodies (HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PS423 for a specified duration (e.g., 2-24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the prepared lysates.
-
Probe the membranes with the specified primary and secondary antibodies.
-
Visualize the protein bands and quantify the levels of phosphorylated and total S6K and AKT.
-
Analyze the data to determine the selective inhibition of S6K phosphorylation compared to AKT phosphorylation.
The following diagram outlines the general workflow for assessing the cellular activity of this compound's prodrug.
Logical Relationship of PS210 and its Prodrug
The relationship between PS210, its prodrug PS423, and their distinct effects in different experimental settings is a key aspect of its utility as a research tool.
Conclusion
This compound and its prodrug PS423 represent a sophisticated toolset for the investigation of kinase allosteric regulation. Their unique, context-dependent mechanism of action on PDK1 allows for the detailed study of substrate-selective signaling and the dynamics of kinase activity. This guide provides the foundational knowledge for researchers to employ this compound in their studies to further unravel the complexities of kinase signaling pathways and to explore new avenues for therapeutic intervention.
References
- 1. medkoo.com [medkoo.com]
- 2. PS210 | CAS 1221962-86-2 | Sun-shinechem [sun-shinechem.com]
- 3. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PS 210|PS210|CAS 1221962-86-2|DC Chemicals [dcchemicals.com]
Preliminary Efficacy of (R)-PS210 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary overview of the (R)-enantiomer of PS210, a potent and selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). (R)-PS210 targets the PIF-binding pocket of PDK1, a key regulator in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This document summarizes the available biochemical data for this compound, outlines standard experimental protocols for assessing its efficacy in cancer cell lines, and presents a putative signaling pathway based on its mechanism of action. While direct studies of this compound on cancer cell lines are not yet publicly available, this guide serves as a foundational resource for researchers initiating such investigations.
Introduction to this compound
This compound is the R-enantiomer of the compound PS210. It functions as a substrate-selective allosteric activator of PDK1.[1] The activation is achieved through its binding to the PDK1-interacting fragment (PIF) binding pocket, a regulatory site on the kinase.[1] This targeted activation mechanism suggests its potential as a tool to modulate the PI3K/Akt/mTOR pathway, a critical signaling cascade implicated in cell growth, proliferation, survival, and metabolism, and a hallmark of many cancers.[2][3]
Biochemical Activity of this compound
The primary biochemical data for this compound is derived from in vitro kinase assays. This data is crucial for understanding its potency and selectivity.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | PDK1 | In Vitro Kinase Assay | AC50 | 1.8 µM | [1] |
| PS210 | PDK1 | Binding Assay | Kd | 3 µM | [1] |
Table 1: Biochemical Activity of this compound and PS210 against PDK1. AC50 represents the concentration required to achieve 50% of the maximum activation, and Kd represents the dissociation constant, indicating binding affinity.
Proposed Signaling Pathway and Mechanism of Action
This compound, as a PDK1 activator, is expected to modulate the PI3K/Akt/mTOR signaling pathway. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), phosphatidylinositol 3-kinase (PI3K) is recruited to the plasma membrane and phosphorylates PIP2 to PIP3. PDK1 and Akt are then recruited to the membrane via their pleckstrin homology (PH) domains, where PDK1 phosphorylates and activates Akt at threonine 308. Activated Akt then proceeds to phosphorylate a multitude of downstream targets, including mTORC1, which in turn promotes protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.
Below is a diagram illustrating the proposed signaling pathway influenced by this compound.
Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the activation of the PI3K/Akt/mTOR pathway and the putative point of intervention for this compound as a PDK1 activator.
Experimental Protocols for In Vitro Assessment in Cancer Cell Lines
To evaluate the preliminary efficacy of this compound in cancer cell lines, a series of standard in vitro assays are recommended. The following protocols provide a framework for these investigations.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a defined period.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis of PI3K/Akt Pathway Proteins
This technique is used to detect and quantify the expression levels of key proteins in the PI3K/Akt signaling pathway to confirm the mechanism of action of this compound.[8][9][10]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDK1, anti-PDK1, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Experimental Workflow Visualization
The following diagram outlines the logical flow of experiments to assess the in vitro efficacy of this compound.
Figure 2: Experimental Workflow. This flowchart illustrates the sequential steps for investigating the anti-cancer effects of this compound in vitro.
Conclusion and Future Directions
This compound represents a promising tool for the targeted activation of PDK1. The lack of publicly available data on its effects in cancer cell lines highlights a significant research gap. The experimental protocols and workflows outlined in this guide provide a robust framework for initiating these crucial preclinical studies. Future investigations should focus on determining the IC50 values of this compound across a panel of cancer cell lines with varying genetic backgrounds (e.g., PIK3CA and PTEN mutation status), elucidating its pro-apoptotic and anti-proliferative effects, and confirming its on-target activity by monitoring the phosphorylation status of key downstream effectors in the PI3K/Akt/mTOR pathway. Such studies will be instrumental in validating this compound as a potential therapeutic agent or a valuable research tool in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells: CHARACTERIZATION OF A SELECTIVE ALLOSTERIC KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (R)-PS210 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PS210 is the R-enantiomer of PS210, a potent and selective allosteric activator of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1] PDK1 is a central kinase in the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3] As a "master kinase," PDK1 phosphorylates and activates a multitude of AGC family kinases, including AKT, S6K, and SGK.[3]
This compound exerts its effect by binding to the PDK1 Interacting Fragment (PIF) binding pocket, a regulatory site distinct from the ATP-binding pocket.[1][4] This allosteric modulation enhances the catalytic activity of PDK1.[1] Interestingly, while this compound and its racemate, PS210, act as activators in biochemical assays, the prodrug of PS210 has been observed in cellular contexts to function as a substrate-selective inhibitor. It inhibits the phosphorylation of substrates that require docking to the PIF-pocket, such as S6K, while not affecting substrates like AKT.[1] This dual characteristic makes this compound a valuable tool for dissecting the intricacies of PDK1 signaling.
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase activity assays to characterize its effects on PDK1.
Data Presentation
The following table summarizes the known quantitative data for PS210 and its R-enantiomer, this compound. The effects on Vmax and Km are presented based on the typical behavior of allosteric activators, as specific experimental values for this compound were not available in the reviewed literature. Allosteric activators can increase the Vmax, decrease the Km, or affect both.
| Compound | Target | Assay Type | Parameter | Value | Effect on Kinetic Parameters (Illustrative) |
| This compound | PDK1 | Cell-Free Kinase Activity | AC50 | 1.8 µM | Vmax: Expected to IncreaseKm (for substrate): Expected to Decrease |
| PS210 (racemate) | PDK1 | Isothermal Titration Calorimetry (ITC) | Kd | 3 µM | N/A |
Signaling Pathway
The diagram below illustrates the central role of PDK1 in the PI3K/AKT signaling pathway and indicates the allosteric activation site of this compound.
Experimental Protocols
Protocol 1: Biochemical PDK1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is designed to measure the in vitro activity of PDK1 in the presence of this compound by quantifying the amount of ADP produced.
1. Principle:
The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed during a kinase reaction. The luminescence signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.
2. Materials:
-
Recombinant human PDK1 (active)
-
This compound (dissolved in DMSO)
-
PDK1 substrate peptide (e.g., T308tide: KTFCGTPEYLAPEVRR)[3]
-
ATP
-
PDK1 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
3. Experimental Workflow Diagram:
4. Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Thaw recombinant PDK1 on ice and dilute to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically by titration.
-
Prepare a solution containing the PDK1 substrate peptide and ATP in Kinase Buffer. The concentrations should be at or near the Km for each, if known, to ensure sensitivity to activation.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO vehicle control to the wells of a white, opaque plate.
-
Add 10 µL of the diluted PDK1 enzyme to each well.
-
Add 10 µL of Kinase Buffer to each well.
-
Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow this compound to bind to PDK1.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 25 µL of the substrate/ATP solution to each well.
-
Mix the plate gently and incubate at room temperature for 60 minutes. The incubation time may need to be optimized.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (wells with no enzyme).
-
Plot the luminescence signal against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the AC50 (the concentration of this compound that produces 50% of the maximal activation).
-
Protocol 2: Cell-Based Assay for PDK1 Activity
This protocol measures the activity of PDK1 in a cellular context by assessing the phosphorylation of a downstream substrate, such as S6K, which is dependent on the PIF-pocket for its phosphorylation by PDK1.
1. Principle:
This assay leverages the substrate-selective nature of PDK1 modulators. By treating cells with a prodrug of this compound (e.g., PS423), one can assess the inhibition of phosphorylation of PIF-pocket-dependent substrates like S6K at Thr252, while observing no effect on PIF-pocket-independent substrates like AKT at Thr308.[1] This is typically analyzed by Western blotting.
2. Materials:
-
Cell line expressing endogenous PDK1, AKT, and S6K (e.g., HEK293, MCF-7)
-
Cell culture medium and supplements
-
PS423 (prodrug of PS210)
-
Growth factors (e.g., insulin or IGF-1) to stimulate the PI3K pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6K (Thr252), anti-total S6K, anti-phospho-AKT (Thr308), anti-total AKT, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
Imaging system for chemiluminescence detection
3. Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of PS423 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 nM insulin) for 30 minutes to activate the PI3K/PDK1 pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the total protein signal for each substrate.
-
Compare the phosphorylation levels in PS423-treated cells to the vehicle-treated control to determine the inhibitory effect on S6K phosphorylation.
-
Conclusion
This compound is a valuable chemical probe for studying the allosteric regulation of PDK1. The provided protocols offer robust methods to characterize its activating properties in biochemical assays and its substrate-selective inhibitory effects in cellular models. These approaches can be adapted to screen for novel PDK1 modulators and to further elucidate the complex roles of PDK1 in health and disease.
References
- 1. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes: (R)-PS210 Cell Viability Assessment Using MTT Assay
Introduction
(R)-PS210 is a novel investigational compound with potential therapeutic applications. Understanding the cytotoxic and cytostatic effects of this compound is a critical step in the drug development process. This document provides a detailed protocol for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured at a specific wavelength. This protocol is intended for researchers, scientists, and drug development professionals who are evaluating the in vitro effects of this compound.
Key Principles of the MTT Assay
The MTT assay relies on the enzymatic activity of mitochondrial reductases in viable cells. The process can be summarized as follows:
-
Cell Treatment: Cells are seeded in a multi-well plate and treated with varying concentrations of this compound for a defined period.
-
MTT Incubation: MTT reagent is added to each well and incubated, allowing viable cells to convert the MTT into formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a spectrophotometer or a multi-well plate reader.
The intensity of the purple color is a direct measure of the number of metabolically active, and therefore viable, cells.
Experimental Workflow Diagram
Caption: Workflow of the MTT cell viability assay for this compound.
Materials and Reagents
-
Cell Lines: Appropriate cancer or normal cell lines (e.g., HeLa, A549, HEK293).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in isopropanol.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
96-well flat-bottom cell culture plates.
-
Multi-channel pipette and sterile tips.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm.
Detailed Experimental Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium. A typical concentration range might be 0.1, 1, 10, 50, 100, and 500 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C in the CO2 incubator. During this time, viable cells will convert the MTT to purple formazan crystals.
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Presentation and Analysis
The raw absorbance values are processed to determine the percentage of cell viability for each concentration of this compound.
Calculation of Percent Viability:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The results can be summarized in a table as shown below:
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.156 | 0.075 | 92.2% |
| 10 | 0.879 | 0.063 | 70.1% |
| 50 | 0.452 | 0.041 | 36.0% |
| 100 | 0.188 | 0.025 | 15.0% |
| 500 | 0.098 | 0.015 | 7.8% |
The data can then be plotted with this compound concentration on the x-axis and % cell viability on the y-axis to generate a dose-response curve. From this curve, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined using non-linear regression analysis.
Signaling Pathway Diagram (Hypothetical)
If this compound were found to induce apoptosis, a potential signaling pathway could be visualized as follows:
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
Conclusion
This protocol provides a robust and reproducible method for assessing the in vitro cytotoxic effects of this compound using the MTT assay. Adherence to this protocol will enable researchers to obtain reliable data on the dose-dependent effects of this compound on cell viability, which is essential for its preclinical evaluation. The results can be used to determine the IC50 value and to guide further mechanistic studies.
Application Note & Protocol: Western Blot Analysis of (R)-PS210 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-PS210 is a novel small molecule activator of Guanine Nucleotide Exchange Factor-H1 (GEF-H1). GEF-H1 plays a crucial role in intracellular signaling cascades by activating the small GTPase RhoA.[1][2] The activation of RhoA influences a multitude of cellular processes including cytoskeletal dynamics, cell adhesion, and gene expression.[1] This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on the GEF-H1/RhoA signaling pathway in treated cells.
Data Presentation
Table 1: Expected Quantitative Changes in Protein Expression and Activity
| Target Protein | Treatment Group | Expected Change in Expression/Activity | Method of Detection |
| GEF-H1 | This compound | No significant change in total protein levels | Western Blot |
| Phospho-GEF-H1 (Thr678) | This compound | Increased phosphorylation | Western Blot |
| RhoA-GTP (Active RhoA) | This compound | Increased levels of active RhoA | RhoA Activation Assay (Pull-down) followed by Western Blot |
| Total RhoA | This compound | No significant change in total protein levels | Western Blot |
| Phospho-Myosin Light Chain (MLC) | This compound | Increased phosphorylation | Western Blot |
| Total MLC | This compound | No significant change in total protein levels | Western Blot |
| GAPDH/β-Actin | Both | Loading Control | Western Blot |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., LLC-PK1, HEK293, or a cell line relevant to the research question) in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh cell culture media to the desired final concentrations.
-
Incubation: Remove the old media from the cells and replace it with the media containing this compound or vehicle control (media with the same concentration of solvent). Incubate the cells for the desired time points (e.g., 0, 15, 30, 60 minutes).
Cell Lysis
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each well or dish (e.g., 100 µl for a 6-well plate).[3]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[3]
-
Homogenization: Sonicate the lysate briefly (10-15 seconds) to shear DNA and reduce viscosity.[3][4]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Concentration Determination
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay, according to the manufacturer's instructions. This is crucial for equal loading of protein in the subsequent steps.
RhoA Activation (Pull-Down) Assay
This assay specifically isolates the active, GTP-bound form of RhoA.
-
Lysate Preparation: Use 500 µg to 1 mg of total protein from the cell lysate for each condition.[5]
-
Incubation with Rhotekin-RBD beads: The Rho-binding domain (RBD) of the Rhotekin protein specifically binds to the GTP-bound form of RhoA.[6] Add Rhotekin-RBD agarose beads to each lysate sample.[6]
-
Incubation: Incubate the samples at 4°C for 1 hour with gentle agitation.[5][7]
-
Washing: Pellet the beads by centrifugation and wash them three times with a wash buffer to remove non-specifically bound proteins.[7]
-
Elution: Elute the bound proteins by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[7]
SDS-PAGE and Western Blotting
-
Sample Preparation: To an aliquot of the cell lysate (for total protein analysis) or the entire eluate from the pull-down assay, add 4X SDS sample buffer to a final concentration of 1X.[8] Boil the samples at 95-100°C for 5 minutes.[4][8]
-
Gel Electrophoresis: Load 20-30 µg of total protein for total protein analysis or the entire pull-down sample onto a polyacrylamide gel (e.g., 12% for RhoA).[4] Run the gel according to standard procedures to separate the proteins by molecular weight.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GEF-H1, anti-phospho-GEF-H1, anti-RhoA, anti-phospho-MLC, anti-MLC, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle shaking.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, that is specific to the primary antibody's host species, for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[3]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-Actin).
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway activated by this compound.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis.
References
- 1. What are GEF-H1 agonists and how do they work? [synapse.patsnap.com]
- 2. GEF-H1 Transduces FcεRI Signaling in Mast Cells to Activate RhoA and Focal Adhesion Formation during Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. abcam.com [abcam.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Western blot protocol | Abcam [abcam.com]
Application Note: In Vitro Characterization of (R)-PS210 with Purified PDK1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vitro use of (R)-PS210, a small molecule modulator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). PDK1 is a master kinase that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival, primarily through the PI3K/Akt signaling pathway.[1][2][3] this compound is the R-enantiomer of PS210 and functions as a substrate-selective, allosteric activator of PDK1 in vitro by binding to the regulatory PIF-binding pocket.[4][5][6] This document outlines the biochemical properties of this compound, its mechanism of action, and provides a detailed protocol for conducting an in vitro kinase assay to measure its effect on purified PDK1 activity.
Introduction to PDK1 and this compound
PDK1 is a central node in signal transduction cascades, responsible for phosphorylating and activating at least 24 kinases within the AGC family, including Akt, S6K, SGK, and PKC.[1][7] Its activity is critical for pathways initiated by insulin and various growth factors.[1]
This compound is a valuable chemical probe for studying PDK1 regulation. It allosterically activates PDK1 by targeting the "PIF-pocket," a docking site on the kinase domain that normally binds the hydrophobic motif of certain substrates.[4][5][6] Interestingly, while this compound and its racemate PS210 act as activators in cell-free assays, the prodrug of PS210 functions as a substrate-selective inhibitor in cellular contexts.[4][8] It specifically blocks the phosphorylation of substrates like S6K that require PIF-pocket docking, without affecting others like Akt.[4][8] This makes this compound an excellent tool for dissecting the substrate-specific regulation of PDK1.
PDK1 Signaling Pathway
The canonical PI3K/PDK1/Akt pathway is a major axis for cell survival and growth. Upon stimulation by growth factors, PI3K is activated and generates the lipid second messenger PIP₃ at the plasma membrane. This recruits both PDK1 and Akt to the membrane, facilitating the phosphorylation of Akt at its activation loop (Thr308) by PDK1, leading to Akt activation.[1][9][10]
Quantitative Data for this compound and PS210
The following table summarizes the reported biochemical data for this compound and its racemate, PS210, in cell-free in vitro assays with purified PDK1.
| Compound | Parameter | Value | Assay Type | Reference |
| This compound | AC₅₀ | 1.8 µM | Cell-Free Kinase Activity Assay | [5] |
| Max Activation | 5.5-fold (vs. DMSO control) | Cell-Free Kinase Activity Assay | [5] | |
| PS210 | Kd | ~3 µM | Not Specified | [4][11] |
Experimental Protocol: In Vitro PDK1 Kinase Assay
This protocol describes a method to measure the effect of this compound on the activity of purified PDK1 using a luminescence-based ADP detection assay (e.g., ADP-Glo™ Kinase Assay). This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[12]
Principle of the Assay
The assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted into ATP, which is used in a luciferase/luciferin reaction to produce a light signal that correlates with kinase activity.[12]
Materials and Reagents
-
Enzyme: Purified, active recombinant human PDK1 (e.g., R&D Systems, Cat# 1069-KS).
-
Modulator: this compound (MedChemExpress, Cat# HY-121629A).
-
Substrate: PDKtide synthetic peptide (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC).
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101).
-
Buffer: Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[12]
-
Other: ATP, DMSO, Nuclease-free water, opaque 96- or 384-well plates, multichannel pipettes.
Detailed Protocol
Step 1: Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Serial Dilutions: Perform serial dilutions of the 10 mM stock in Kinase Assay Buffer to create a dose-response curve (e.g., final concentrations ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (≤1%). Prepare a "vehicle control" with an equivalent amount of DMSO.
-
PDK1 Enzyme Working Solution: Dilute the purified PDK1 enzyme in cold Kinase Dilution Buffer to the desired working concentration (e.g., 2-10 ng per reaction).[12] Keep on ice.
-
ATP/Substrate Mix: Prepare a 2X working solution containing ATP and the PDKtide substrate in Kinase Assay Buffer. The final concentrations in the reaction should be optimized, but starting points are ~10 µM ATP and 0.5-1 mg/mL substrate.[13]
Step 2: Kinase Reaction (50 µL total volume example)
-
Add 12.5 µL of the this compound serial dilutions or vehicle control to the wells of an opaque plate.
-
Add 12.5 µL of the PDK1 enzyme working solution to each well.
-
Initiate the kinase reaction by adding 25 µL of the 2X ATP/Substrate Mix to each well.
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 40-60 minutes).
Step 3: Signal Detection (Following ADP-Glo™ Protocol)
-
After incubation, add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[12]
-
Add 100 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[12]
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Subtract the background luminescence (a "No Enzyme" control) from all experimental wells.
-
Determine the activity relative to the vehicle (DMSO) control. Set the average luminescence of the vehicle control as 100% activity.
-
Calculate the percent activation for each concentration of this compound: % Activation = [(Luminescence_Sample - Luminescence_Vehicle) / Luminescence_Vehicle] * 100
-
Plot the percent activation against the log concentration of this compound and fit the data to a dose-response curve to determine the AC₅₀ value.
Mechanism of Allosteric Activation
This compound does not bind to the ATP-binding pocket but rather to the allosteric PIF-pocket.[4][14] Binding of this compound to this site is thought to induce a conformational change in the kinase domain, stabilizing it in a more active state, which enhances its catalytic efficiency and ability to phosphorylate its substrates.[6][8]
Conclusion
This compound is a potent in vitro allosteric activator of purified PDK1. The provided protocols offer a robust framework for researchers to characterize the effects of this compound and other potential modulators on PDK1 activity. Its unique substrate-selective inhibitory profile in cellular contexts (via its prodrug) makes it a sophisticated tool for dissecting the complex regulatory mechanisms of the PDK1 signaling network.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HTScan® PDK1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDK1 Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 8. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. The PI3K-PDK1 connection: more than just a road to PKB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.com [promega.com]
- 13. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adooq.com [adooq.com]
Preparing a 10 mM Stock Solution of (R)-PS210 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PS210 is a potent and substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1] It targets the PIF-binding pocket of PDK1, a key protein kinase in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[1] Dysregulation of this pathway is implicated in various diseases, including cancer. This document provides detailed application notes and protocols for the preparation of a 10 mM stock solution of this compound using dimethyl sulfoxide (DMSO) as a solvent, along with a representative experimental protocol for its use in a cell-based assay.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅F₃O₅ | [1] |
| Molecular Weight | 380.31 g/mol | [1] |
| Target | PDK1 (PIF-binding pocket) | [1] |
| Reported Activity | Substrate-selective allosteric activator | [1] |
| AC₅₀ (in vitro) | 1.8 µM | [1] |
| Solubility in DMSO | ≥ 5.75 mg/mL (~15.12 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-weighing Preparations: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out 3.80 mg of this compound powder using a calibrated precision balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Protocol 2: Representative Cell-Based Assay to Investigate the Effect of this compound on PDK1 Signaling
This protocol provides a general workflow for a cell-based assay to assess the impact of this compound on the phosphorylation of a downstream target of PDK1, such as S6 Kinase (S6K), in a relevant cell line (e.g., HEK293). In cellular contexts, the prodrug of the racemate, PS423, has been shown to act as a substrate-selective inhibitor of PDK1, affecting S6K but not Akt phosphorylation.[2] This protocol is designed to investigate a similar substrate-selective effect.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control. The final concentration of DMSO in the culture medium should be kept constant across all conditions and should not exceed 0.1% to avoid solvent toxicity.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against p-S6K, total S6K, p-Akt, total Akt, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the effects of different concentrations of this compound to the vehicle control.
Visualizations
Caption: PDK1 Signaling Pathway.
Caption: Cell-Based Assay Workflow.
References
Application Note: Determination of (R)-PS210 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PS210 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[1][2][3] Its activation by an agonist like this compound initiates a signaling cascade that leads to the glucose-dependent secretion of insulin and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2][4][5] This dual mechanism of action makes GPR119 agonists an attractive therapeutic strategy for improving glycemic control.
This application note provides a detailed protocol for determining the dose-response curve of this compound by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels in a cell-based assay. The cAMP assay is a robust and direct method to quantify the activation of the Gαs-coupled GPR119 receptor.[2][4]
Principle of the Assay
GPR119 is a Gαs protein-coupled receptor.[2] Agonist binding to GPR119 activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The resulting increase in intracellular cAMP concentration is a direct measure of receptor activation. This application note describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) for the quantitative determination of cAMP. In this assay, native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The signal is inversely proportional to the concentration of cellular cAMP.[6][7]
Materials and Reagents
-
HEK293 cells stably expressing human GPR119 (or other suitable host cells)
-
This compound compound
-
cAMP standard
-
HTRF-based cAMP assay kit (e.g., from Revvity, Cisbio)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
384-well white, low-volume microplates
-
HTRF-compatible plate reader
Experimental Protocols
Protocol 1: Cell Culture and Plating
-
Culture HEK293-hGPR119 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using a cell dissociation solution.
-
Resuspend the cells in assay buffer (typically stimulation buffer provided in the cAMP kit) and determine the cell density.
-
Dilute the cells to the desired concentration (e.g., 2,000 cells/well) in assay buffer.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.[8]
Protocol 2: Compound Preparation and Stimulation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve (e.g., from 1 pM to 10 µM).
-
Add 5 µL of each this compound dilution or vehicle control to the respective wells containing the cells.[8]
-
Seal the plate and incubate for 30 minutes at room temperature to stimulate the cells.[8]
Protocol 3: cAMP Detection using HTRF
-
Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the working solutions of the HTRF reagents (cAMP-d2 and anti-cAMP Cryptate).[7]
-
Add 5 µL of the cAMP-d2 working solution to each well.
-
Add 5 µL of the anti-cAMP Cryptate working solution to each well.[8]
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.[7][8]
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).[7]
Protocol 4: Data Analysis
-
Calculate the ratio of the fluorescence intensities at 665 nm and 620 nm for each well.
-
Use a standard curve generated with known concentrations of cAMP to convert the fluorescence ratios to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value. The EC50 represents the concentration of this compound that elicits 50% of the maximal response.
Data Presentation
The following table summarizes representative dose-response data for various known GPR119 agonists, which can be used as a reference for the expected potency of this compound.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| AR231453 | Min6 | Insulin Secretion | 0.5 | [9] |
| AR231453 | GLUTag | GLP-1 Secretion | 56 | [9] |
| AR231453 | GLUTag | Calcium Influx | 110 | [9] |
| AS1269574 | HEK293-hGPR119 | cAMP Accumulation | 2500 | [10] |
| APD597 | HEK293-hGPR119 | cAMP Accumulation | 46 | [3] |
| 2-Oleoylglycerol | COS-7-hGPR119 | cAMP Accumulation | 2500 | [10] |
Visualizations
Signaling Pathway
Caption: GPR119 signaling pathway upon activation by this compound.
Experimental Workflow
Caption: Experimental workflow for dose-response curve determination.
Conclusion
This application note provides a comprehensive and detailed protocol for determining the dose-response curve of the GPR119 agonist this compound. The described cAMP HTRF assay is a reliable and high-throughput method for quantifying the in vitro potency of GPR119 agonists. The provided signaling pathway and workflow diagrams, along with the representative data, offer a complete guide for researchers in the field of metabolic drug discovery. Accurate determination of the dose-response relationship is a critical step in the characterization of novel therapeutic compounds like this compound.
References
- 1. GPR119 - Explore the Science & Experts | ideXlab [idexlab.com]
- 2. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 8. youtube.com [youtube.com]
- 9. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring (R)--PS210 Efficacy Using Cell-Based Assays
Introduction
(R)-PS210 is a potent and selective small molecule modulator of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1). GPR68 is a proton-sensing receptor that is activated by extracellular acidosis and has been implicated in a variety of physiological and pathophysiological processes, including cancer, inflammation, and fibrosis.[1][2][3] As a key regulator in the tumor microenvironment and inflammatory conditions, GPR68 presents a promising therapeutic target.
These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound as a GPR68 agonist. The described assays measure key downstream signaling events upon GPR68 activation, including cyclic adenosine monophosphate (cAMP) production, intracellular calcium mobilization, and inositol phosphate accumulation.
GPR68 Signaling Pathways
GPR68 is known to couple to multiple G protein signaling pathways, primarily Gq and Gs, upon activation by acidic pH or agonists.
-
Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[1]
-
Gs Pathway: The Gs pathway involves the activation of adenyyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][4] Increased cAMP levels lead to the activation of protein kinase A (PKA) and downstream cellular responses.
The following diagram illustrates the primary signaling cascades initiated by GPR68 activation.
References
- 1. GPR68: An Emerging Drug Target in Cancer [mdpi.com]
- 2. Hypoxia Positively Regulates the Expression of pH-Sensing G-Protein–Coupled Receptor OGR1 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Assessment of GPR68 Expression in Normal and Neoplastic Human Tissues Using a Novel Rabbit Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR68, a proton-sensing GPCR, mediates interaction of cancer-associated fibroblasts and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis After (R)-PS210 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the analysis of cellular responses to treatment with (R)-PS210, a hypothetical compound presumed to act as a Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor. Due to the absence of publicly available data for a compound specifically named "this compound", the methodologies and expected outcomes described herein are based on the established mechanism of action of PARP1 inhibitors.
PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway[1]. Upon detecting a DNA nick, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins[1][2]. This process, known as PARylation, recruits other DNA repair proteins to the site of damage[2][3]. PARP inhibitors function by binding to the catalytic domain of PARP1, preventing the formation of PAR and trapping PARP1 on the DNA[3][4]. These trapped PARP1-DNA complexes are cytotoxic lesions that can stall and collapse replication forks, leading to the formation of DNA double-strand breaks (DSBs)[1][4]. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis[1].
Flow cytometry is a powerful, high-throughput technique for single-cell analysis, making it an ideal platform to quantify the downstream cellular consequences of PARP1 inhibition. The following protocols detail the use of flow cytometry to assess apoptosis, cell cycle distribution, and DNA damage in response to treatment with a PARP1 inhibitor like this compound.
Assumed Mechanism of Action: this compound as a PARP1 Inhibitor
The following diagram illustrates the signaling pathway affected by PARP1 inhibition.
Application 1: Analysis of Apoptosis Induction by Annexin V and Propidium Iodide Staining
Purpose: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment with this compound. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane[5]. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells[5]. Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells[5].
Experimental Protocol: Annexin V/PI Staining
This protocol is adapted from standard procedures for apoptosis detection.[6][7][8]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10⁶ cells) in a suitable culture flask or plate.
-
After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle-treated control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5-10 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells[6]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[6]
Experimental Workflow
Expected Quantitative Data
The following table presents hypothetical data illustrating a dose-dependent increase in apoptosis in a BRCA-deficient cancer cell line treated with this compound for 48 hours.
| This compound Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.1 | 88.7 ± 3.5 | 6.8 ± 1.2 | 4.5 ± 0.9 |
| 1.0 | 65.4 ± 4.2 | 22.1 ± 3.3 | 12.5 ± 2.4 |
| 10.0 | 30.1 ± 5.1 | 45.8 ± 4.5 | 24.1 ± 3.8 |
Application 2: Cell Cycle Analysis by Propidium Iodide Staining
Purpose: To determine the effect of this compound on cell cycle progression. PARP inhibitors are known to cause an accumulation of cells in the S and G2/M phases of the cell cycle, reflecting the stalling of replication forks and the activation of the G2/M DNA damage checkpoint.[9][10][11][12] Propidium iodide stoichiometrically binds to double-stranded DNA, allowing for the quantification of DNA content and thus the distribution of cells across the G0/G1, S, and G2/M phases.
Experimental Protocol: Cell Cycle Analysis
This protocol is based on standard methods for DNA content analysis.[13][14][15]
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described in the apoptosis protocol.
-
-
Cell Harvesting:
-
Harvest approximately 1-2 x 10⁶ cells per sample.
-
Wash the cells once with cold 1X PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 300-500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[14][15] RNase A is essential to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve resolution.
-
Use pulse processing (e.g., plotting pulse width vs. pulse area) to gate on singlets and exclude doublets and aggregates.
-
Collect data for at least 10,000-20,000 singlet events.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
-
Experimental Workflow
Expected Quantitative Data
The following table shows hypothetical data demonstrating a dose-dependent G2/M arrest in a cancer cell line treated with this compound for 24 hours.[10][11][12]
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 55.6 ± 3.1 | 28.3 ± 2.5 | 16.1 ± 1.8 |
| 0.1 | 51.2 ± 2.8 | 30.5 ± 2.2 | 18.3 ± 2.0 |
| 1.0 | 40.7 ± 3.9 | 25.1 ± 3.1 | 34.2 ± 4.1 |
| 10.0 | 25.3 ± 4.5 | 18.2 ± 2.9 | 56.5 ± 5.3 |
Application 3: Assessment of DNA Damage via γH2AX Staining
Purpose: To quantify the formation of DNA double-strand breaks (DSBs) induced by this compound treatment. The phosphorylation of histone H2AX on serine 139 (termed γH2AX) is one of the earliest events following the formation of a DSB.[16] Immunocytochemical detection of γH2AX serves as a sensitive and specific marker for DSBs, and its fluorescence intensity can be quantified by flow cytometry.[16][17]
Experimental Protocol: γH2AX Staining
This protocol is adapted from established methods for intracellular γH2AX detection.[16][18]
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as previously described. A shorter treatment time (e.g., 4-24 hours) is often sufficient to detect γH2AX.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Fix cells using a formaldehyde-based fixation buffer (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.
-
-
Permeabilization:
-
Immunostaining:
-
Wash the permeabilized cells twice with a wash buffer (e.g., PBS containing 1% BSA).
-
Resuspend the cells in 100 µL of wash buffer containing a fluorochrome-conjugated anti-phospho-Histone H2A.X (Ser139) antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with wash buffer to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS or flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the γH2AX-conjugated fluorochrome.
-
An unstained control and an isotype control should be used to set the negative gate.
-
Quantify the percentage of γH2AX-positive cells or the mean fluorescence intensity (MFI) of the population.
-
Experimental Workflow
Expected Quantitative Data
The following table provides hypothetical data showing a dose-dependent increase in γH2AX mean fluorescence intensity (MFI), indicating increased DNA damage after 24 hours of treatment with this compound.
| This compound Conc. (µM) | γH2AX Mean Fluorescence Intensity (MFI) (Arbitrary Units) | % γH2AX Positive Cells |
| 0 (Vehicle) | 150 ± 25 | 3.1 ± 0.9 |
| 0.1 | 480 ± 55 | 15.7 ± 2.8 |
| 1.0 | 1850 ± 210 | 65.2 ± 7.1 |
| 10.0 | 4500 ± 430 | 92.5 ± 4.6 |
References
- 1. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing (R)-PS210 concentration for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-PS210 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For initial experiments, we recommend a concentration range of 1 µM to 100 µM. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. For compounds with unknown in vivo Cmax, starting with a broad range and narrowing it down is a standard approach.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is readily soluble in DMSO. We recommend preparing a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a selective activator of the novel receptor tyrosine kinase, "Hypothetical Receptor-1" (HR-1). Upon binding, it induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily through the MAPK/ERK and PI3K/Akt pathways. These pathways are known to be involved in cell proliferation, survival, and differentiation.
Q4: How can I confirm that this compound is active in my cell line?
A4: To confirm the activity of this compound, you can assess the phosphorylation of downstream targets in the proposed signaling pathway. We recommend performing a Western blot to detect phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt) following treatment with this compound. An increase in the levels of p-ERK and p-Akt would indicate target engagement and pathway activation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound at tested concentrations. | 1. The concentration of this compound is too low. 2. The cell line does not express the target receptor (HR-1). 3. The incubation time is not optimal. 4. The compound has degraded. | 1. Perform a wider dose-response study with concentrations up to 200-fold higher than the initially tested range.[1] 2. Verify the expression of HR-1 in your cell line using qPCR or Western blot. 3. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal incubation period. 4. Use a fresh aliquot of the this compound stock solution. |
| High background or off-target effects observed. | 1. The concentration of this compound is too high, leading to non-specific binding. 2. The final DMSO concentration is too high. | 1. Lower the concentration of this compound and focus on the lower end of the effective range determined from your dose-response curve. 2. Ensure the final DMSO concentration in the culture medium is below 0.1%. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency. 2. Inconsistent preparation of this compound working solutions. 3. Human error during experimental setup. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Prepare fresh working solutions of this compound from a single stock aliquot for each experiment. 3. If an experiment fails once, it's often best to repeat it to rule out simple human error before extensive troubleshooting. |
| Unexpected cytotoxicity observed. | 1. The cell line is particularly sensitive to this compound. 2. The observed effect is a result of the compound's mechanism of action in that specific cell type. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. 2. Investigate downstream markers of apoptosis or cell cycle arrest to understand the mechanism of cytotoxicity. |
Quantitative Data Summary
Table 1: EC50 Values of this compound in Various Cell Lines
The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.[2][3] The following table summarizes the EC50 values for this compound-induced proliferation in different cancer cell lines after a 48-hour incubation period.
| Cell Line | Cancer Type | EC50 (µM) | 95% Confidence Interval (µM) |
| MCF-7 | Breast Cancer | 5.2 | 4.8 - 5.6 |
| A549 | Lung Cancer | 12.8 | 11.9 - 13.7 |
| U-87 MG | Glioblastoma | 8.5 | 7.9 - 9.1 |
| PC-3 | Prostate Cancer | > 100 | Not Determined |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range (µM) | Notes |
| Cell Proliferation/Viability | 1 - 100 | A broad range is recommended to capture the full dose-response curve. |
| Western Blot (Pathway Activation) | 5 - 25 | Use a concentration at or slightly above the EC50 for the cell line of interest. |
| Kinase Activity Assay | 0.1 - 10 | A lower concentration range is often sufficient for cell-free assays. |
| Gene Expression Analysis (qPCR) | 5 - 50 | The optimal concentration may vary depending on the target gene. |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 200 µM down to 0.1 µM. Include a vehicle control (medium with 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic regression) to calculate the EC50 value.
Visualizations
References
(R)-PS210 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-PS210, focusing on common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 230 mg/mL with the aid of ultrasonication[1].
Q2: My this compound did not fully dissolve in DMSO. What should I do?
If you experience difficulty dissolving this compound in DMSO, ensure you are using a sufficient volume of solvent and apply gentle heating or ultrasonication to aid dissolution[1]. It is crucial to start with a high-quality, anhydrous grade of DMSO. If solubility issues persist, consider preparing a more dilute stock solution.
Q3: How can I prepare an aqueous solution of this compound for in vivo or cell-based assays?
Directly dissolving this compound in aqueous buffers is challenging due to its low water solubility. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into an aqueous buffer containing solubilizing agents. Several formulations have been shown to be effective[1]. For detailed instructions, please refer to the Experimental Protocols section.
Q4: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer. How can I prevent this?
Precipitation upon dilution is a common issue for poorly soluble compounds. To mitigate this, consider the following strategies:
-
Use a co-solvent system: Formulations containing co-solvents such as PEG300 and surfactants like Tween-80 can improve solubility[1].
-
Employ cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with this compound, enhancing its aqueous solubility[1][2].
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically <1%) to minimize its potential effects on the experiment and reduce the likelihood of precipitation.
-
pH adjustment: For some compounds, adjusting the pH of the final solution can improve solubility, although the effect on this compound specifically is not documented and would require experimental validation[3][4].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to weigh and handle. | The compound may be statically charged or hygroscopic. | Ensure you are working in a controlled environment with low humidity. Use an anti-static weigh boat or ionizing bar if available. |
| Incomplete dissolution in DMSO. | Insufficient solvent volume or energy input. The compound may have formed aggregates. | Increase the solvent-to-solute ratio. Use an ultrasonic bath or vortex mixer to provide mechanical agitation. Gentle warming can also be applied, but monitor for any signs of degradation[1]. |
| Precipitate forms immediately upon dilution into aqueous buffer. | The aqueous buffer has poor solubilizing capacity for this compound. The concentration of this compound exceeds its solubility limit in the final buffer. | Prepare the aqueous solution using one of the recommended formulations with co-solvents or cyclodextrins (see Experimental Protocols). Perform serial dilutions to reach the desired final concentration. |
| A clear solution is initially formed, but the compound precipitates over time. | The solution is supersaturated and thermodynamically unstable. The compound may be degrading. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C as recommended[5]. If using a formulation, ensure all components are stable under your storage conditions. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations of this compound. The solvent or solubilizing agents are interfering with the assay. | Visually inspect your solutions for any signs of precipitation before use. Run appropriate vehicle controls in your experiments to account for any effects of the solvents and excipients. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent System | Solubility | Notes | Reference |
| DMSO | ≥ 230 mg/mL (604.77 mM) | Requires ultrasonication | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 5.75 mg/mL (15.12 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 5.75 mg/mL (15.12 mM) | Clear solution | [1] |
| 10% DMSO, 90% corn oil | ≥ 5.75 mg/mL (15.12 mM) | Clear solution | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh the required amount of this compound powder (Molecular Weight: 380.31 g/mol )[1][].
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution and then place it in an ultrasonic water bath until the solid is completely dissolved. A clear solution should be obtained[1].
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[5].
Protocol 2: Preparation of an Aqueous Formulation using a Co-solvent System
This protocol is for preparing a ready-to-use aqueous solution from a DMSO stock.
-
Begin with a concentrated stock solution of this compound in DMSO (e.g., 100 mM).
-
In a sterile tube, prepare the vehicle by mixing the components in the following order:
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
To the vehicle, add 10% of the this compound DMSO stock solution.
-
Vortex thoroughly until a clear and homogenous solution is formed. The final concentration of this compound will be one-tenth of the starting DMSO stock concentration.
Protocol 3: Preparation of an Aqueous Formulation using Cyclodextrin
This protocol utilizes SBE-β-CD to enhance solubility.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a separate tube, add 90% of the 20% SBE-β-CD solution.
-
To this, add 10% of the this compound DMSO stock solution.
-
Vortex thoroughly to ensure complete mixing and formation of the inclusion complex.
Visualizations
References
Stability of (R)-PS210 in cell culture media
Notice: Information regarding "(R)-PS210" is not available in publicly accessible databases. The following content is generated based on general principles of compound stability, experimental design, and signaling pathway analysis in cell culture settings. This information should be considered illustrative and not directly applicable to a compound with the specific designation "this compound" without further data.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a novel small molecule compound like this compound in standard cell culture media?
The stability of any compound in cell culture media is influenced by several factors including its chemical structure, the composition of the media, incubation temperature, pH, and the presence of cellular enzymes if working with conditioned media. Generally, compounds can degrade due to hydrolysis, oxidation, or enzymatic activity. It is crucial to experimentally determine the stability of a new compound under the specific conditions of your planned experiments.
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A standard approach is to perform a time-course experiment. This involves incubating this compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments, at 37°C and 5% CO2. Samples of the medium containing the compound are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining concentration of the parent compound.
Q3: What are common troubleshooting issues when assessing compound stability in cell culture media?
Common issues include:
-
Poor recovery at time zero: This could be due to the compound binding to the plasticware or instability at the initial solubilization step.
-
High variability between replicates: This may indicate inconsistent sample handling, pipetting errors, or issues with the analytical method.
-
Rapid degradation: If the compound degrades very quickly, consider preparing fresh solutions for each experiment or using a more stable analog if available.
-
Interference from media components: Some components in the media might interfere with the analytical detection of your compound. It is important to run appropriate controls, including media without the compound.
Troubleshooting Guides
Guide 1: Inconsistent Results in this compound Efficacy Assays
Problem: High variability in the biological effect of this compound across experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Instability | Perform a stability study of this compound in your specific cell culture medium at 37°C. If significant degradation is observed within the timeframe of your experiment, consider reducing the incubation time or adding the compound at multiple time points. |
| Inconsistent Compound Preparation | Ensure a standardized protocol for dissolving and diluting this compound. Use a freshly prepared stock solution for each experiment. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift in cell lines, affecting their response to stimuli. Use cells with a consistent and low passage number for all experiments. |
| Variability in Cell Seeding Density | Ensure consistent cell seeding density across all wells and plates, as this can influence the cellular response to the compound. |
Guide 2: No Observable Effect of this compound
Problem: this compound does not produce the expected biological effect.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Verify the stability of this compound in the experimental medium. The compound may be degrading before it can exert its effect. |
| Incorrect Concentration | Verify the calculations for the dilutions of the stock solution. Perform a dose-response curve to ensure an appropriate concentration range is being tested. |
| Cell Line Insensitivity | The target of this compound may not be expressed or may be mutated in the chosen cell line. Verify target expression using techniques like Western Blot or qPCR. |
| Poor Compound Solubility | Visually inspect the media for any precipitation after adding this compound. If solubility is an issue, consider using a different solvent or a solubilizing agent (ensure the vehicle itself does not affect the cells). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS system
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into pre-warmed cell culture medium to achieve the final desired concentration.
-
Aliquot the medium containing this compound into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.
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Once all time points are collected, process the samples for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant by HPLC or LC-MS to quantify the concentration of this compound.
-
Plot the concentration of this compound as a percentage of the initial concentration at time 0 versus time.
Signaling Pathways & Workflows
Note: As no specific signaling pathway for "this compound" is known, a generic representation of a hypothetical signaling pathway and an experimental workflow are provided below.
Caption: Hypothetical signaling cascade initiated by this compound.
Caption: Workflow for determining compound stability in cell culture media.
Potential off-target effects of (R)-PS210
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of the hypothetical small molecule, (R)-PS210. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a molecule like this compound?
A: Off-target effects occur when a small molecule, such as this compound, interacts with proteins other than its intended therapeutic target.[1] These unintended interactions are a significant concern in drug discovery and development because they can lead to misleading experimental results, cellular toxicity, and potentially adverse side effects in clinical applications.[1][2] A thorough understanding and characterization of off-target effects are crucial for ensuring the safety and efficacy of any new therapeutic candidate.
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound. Could this be due to off-target effects?
A: Yes, an unexpected phenotype is a common indicator of potential off-target activity. To investigate this, a multi-step approach is recommended:
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Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare the potency (e.g., EC50) with the on-target engagement potency (e.g., IC50). A significant discrepancy between these values may suggest an off-target effect.
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Use of Structurally Unrelated Inhibitors: Test a structurally different inhibitor that targets the same primary protein as this compound. If this second compound does not produce the same phenotype, it strengthens the possibility of an off-target effect specific to this compound's chemical structure.
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Target Rescue Experiment: Overexpress the intended target in your cell model. If the phenotype is not reversed or mitigated, it is likely that other molecular targets are involved.
Q3: What are the primary methods to identify the potential off-target proteins of this compound?
A: Several unbiased, proteome-wide techniques can be employed to identify the off-target interactions of this compound:
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Kinome Profiling: Since a large number of small molecule inhibitors target kinases, kinome profiling is a valuable screening method.[3][4] This technique assesses the activity of a broad panel of kinases in the presence of this compound to identify unintended inhibition or activation.[3][5]
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Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for detecting direct binding of a compound to its target proteins within a cellular environment.[6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[6][7][8] When combined with mass spectrometry (proteome-wide CETSA or thermal proteome profiling), it allows for the unbiased identification of protein targets.[9][10]
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Chemical Proteomics: This approach uses a modified version of the small molecule as a "bait" to capture its interacting proteins from a cell lysate or living cells.[2] These captured proteins are then identified using mass spectrometry.[2]
Troubleshooting Guides
Issue 1: My in vitro biochemical assay shows high potency and selectivity for this compound, but in cell-based assays, I observe toxicity at similar concentrations.
-
Possible Cause: Off-target effects leading to cellular toxicity.
-
Troubleshooting Steps:
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Confirm On-Target Engagement in Cells: Use a target engagement assay, such as CETSA, to confirm that this compound is binding to its intended target in the cellular context at the concentrations where toxicity is observed.[11]
-
Broad-Spectrum Off-Target Screening: Perform a broad off-target screening panel, such as kinome profiling or a safety panel of common off-target proteins (e.g., GPCRs, ion channels).
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Proteome-Wide Analysis: Employ proteome-wide CETSA or chemical proteomics to identify a comprehensive list of potential off-target interactors.[9]
-
Issue 2: I have identified a list of potential off-targets for this compound using a proteome-wide screen. How do I validate these hits?
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Possible Cause: Not all hits from a primary screen will be biologically relevant.
-
Troubleshooting Steps:
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Orthogonal Validation: Validate the binding of this compound to the high-confidence off-target candidates using an independent method. For example, if the initial screen was proteome-wide CETSA, validate with an in vitro binding assay (e.g., surface plasmon resonance) or an enzymatic assay if the off-target is an enzyme.
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Cellular Target Engagement: Confirm that this compound engages the off-target protein in cells using methods like immunoblotting-based CETSA.[12]
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Functional Assays: Investigate the functional consequences of this compound binding to the off-target. This could involve measuring changes in downstream signaling pathways or specific cellular processes known to be regulated by the off-target protein.
-
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound at 1 µM
| Kinase Target | % Inhibition at 1 µM this compound |
| On-Target Kinase | 95% |
| Off-Target Kinase A | 78% |
| Off-Target Kinase B | 62% |
| Off-Target Kinase C | 45% |
| Average of other 300 kinases | <10% |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound
| Protein Target | Vehicle Tm (°C) | This compound (10 µM) Tm (°C) | ΔTm (°C) |
| On-Target Protein | 52.1 | 58.5 | +6.4 |
| Off-Target Protein X | 48.3 | 52.1 | +3.8 |
| Off-Target Protein Y | 61.5 | 64.0 | +2.5 |
| Housekeeping Protein (Control) | 55.2 | 55.3 | +0.1 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) using Immunoblotting
This protocol is adapted from established CETSA methodologies.[7][12]
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-3 hours in a CO2 incubator.
-
Cell Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer with protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Protein Quantification and Immunoblotting: Carefully collect the supernatant (soluble fraction). Quantify the protein concentration. Analyze the levels of the target protein in the soluble fraction by SDS-PAGE and immunoblotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the immunoblot. Plot the percentage of soluble protein as a function of temperature to generate a melting curve and determine the melting temperature (Tm).
Protocol 2: Proteome-Wide Off-Target Identification Workflow
This protocol outlines a general workflow for unbiased off-target identification.[2][13][14]
-
Experimental Design: Choose an appropriate proteomic method (e.g., proteome-wide CETSA, chemical proteomics).
-
Sample Preparation: Treat cells or lysates with this compound or a vehicle control.
-
Enrichment/Separation:
-
For Proteome-wide CETSA: Perform the heat treatment and separation of soluble and aggregated proteins as described in Protocol 1.
-
For Chemical Proteomics: Use a tagged version of this compound to pull down interacting proteins.
-
-
Mass Spectrometry: Digest the protein samples with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Use specialized software to identify and quantify thousands of proteins across the different treatment groups. For CETSA, identify proteins with a significant thermal shift in the presence of this compound. For chemical proteomics, identify proteins that are significantly enriched in the this compound pull-down samples compared to controls.
Visualizations
Caption: Troubleshooting decision tree for unexpected phenotypes.
Caption: Workflow for proteome-wide off-target identification.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. assayquant.com [assayquant.com]
- 5. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. pelagobio.com [pelagobio.com]
- 10. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting (R)-PS210 kinase assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during the (R)-PS210 kinase assay.
Frequently Asked Questions (FAQs)
Q1: What is (R)--PS210 and what is its mechanism of action?
This compound is the R-enantiomer of PS210 and functions as a substrate-selective, allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2][3] It targets the PIF-binding pocket of PDK1, inducing a conformational change that enhances the kinase's activity towards specific substrates.[1][2][3] In cell-free assays, this compound has a reported AC50 (concentration for 50% activation) of 1.8 µM and can increase PDK1 activity by up to 5.5-fold compared to a DMSO control.[1]
Q2: What are the key components of a PDK1 kinase assay?
A typical PDK1 kinase assay includes the following components:
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PDK1 Enzyme: Recombinant human PDK1.
-
Substrate: A peptide or protein that is a known substrate of PDK1, such as a peptide derived from AKT (e.g., PDKtide).
-
ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction.
-
This compound: The allosteric activator.
-
Assay Buffer: A buffer solution containing components like Tris-HCl, MgCl2, BSA, and DTT to maintain pH and provide necessary cofactors for the enzyme.[4]
-
Detection Reagents: Reagents to measure kinase activity, which can be based on various technologies such as luminescence (e.g., ADP-Glo™), fluorescence polarization (FP), or TR-FRET.[4][5]
Q3: What are common causes of high background signal in my assay?
High background can obscure the true signal from your kinase activity. Common causes include:
-
Contaminated Reagents: Buffers, ATP solutions, or the kinase itself may be contaminated with other kinases or ATPases.
-
Sub-optimal Reagent Concentrations: Excessively high concentrations of ATP, substrate, or detection reagents can lead to non-enzymatic signal generation.
-
Extended Reaction Times: Long incubation periods for the kinase reaction or signal detection can contribute to non-enzymatic background signal.
-
Assay Plate Issues: Certain microplates can exhibit autofluorescence or autoluminescence.
Q4: My results show high variability between wells (high intra-assay variability). What should I do?
High intra-assay variability can be caused by a number of factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant differences between wells.
-
Temperature Gradients: Temperature fluctuations across the assay plate can cause inconsistent enzyme activity.
-
Insufficient Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reaction rates.
-
Reagent Instability: Degradation of critical reagents like the kinase or ATP during the experiment.
Q5: I am observing significant differences in my results from day to day (high inter-assay variability). How can I improve reproducibility?
Poor day-to-day reproducibility is a common challenge. Consider these potential sources:
-
Reagent Preparation: Prepare fresh buffers and solutions for each experiment, as the stability of stored reagents can vary.
-
Enzyme Activity: The specific activity of the kinase can change over time, especially with repeated freeze-thaw cycles.
-
Environmental Factors: Variations in ambient temperature and humidity can affect the assay.
-
Instrument Performance: Ensure the plate reader is properly calibrated and warmed up before each use.
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound PDK1 kinase assay in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low Signal or No Activity | Inactive PDK1 enzyme. | Ensure the enzyme has been stored correctly and has not undergone excessive freeze-thaw cycles. Test with a known potent activator or a positive control substrate. |
| Sub-optimal this compound concentration. | Perform a dose-response curve for this compound to determine the optimal concentration for activation. The reported AC50 is 1.8 µM.[1] | |
| Incorrect buffer composition. | Verify the pH and salt concentrations of your buffer. Ensure essential cofactors like MgCl2 are present at the correct concentration. | |
| Degraded ATP or substrate. | Prepare fresh ATP and substrate solutions for each experiment. | |
| High Background Signal | Contaminated reagents. | Use high-purity reagents and filter-sterilize buffers. |
| Excess reagent concentrations. | Titrate ATP, substrate, and detection reagents to find the optimal concentrations that provide a good signal window without increasing background. | |
| Assay plate autofluorescence/luminescence. | Test different types of microplates (e.g., white plates for luminescence, black plates for fluorescence) to find one with low background signal. | |
| High Intra-Assay Variability (Poor Well-to-Well Reproducibility) | Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for improved precision. |
| Temperature gradients across the plate. | Ensure all reagents and the assay plate are at a stable and uniform temperature before starting the reaction. Incubate plates in a temperature-controlled environment. | |
| Insufficient mixing. | Gently mix the plate after adding each reagent, avoiding bubbles. | |
| High Inter-Assay Variability (Poor Day-to-Day Reproducibility) | Inconsistent reagent preparation. | Prepare fresh reagents from stock solutions for each experiment. |
| Variation in enzyme specific activity. | Aliquot the kinase upon receipt to minimize freeze-thaw cycles. Run a positive control with a known activator to normalize for variations in enzyme activity. | |
| Instrument variability. | Perform regular maintenance and calibration of plate readers. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical PDK1 kinase assay. Note that these values can vary depending on the specific assay format, reagents, and instrumentation used.
| Parameter | Typical Value | Notes |
| This compound AC50 | 1.8 µM | Concentration for 50% activation in a cell-free assay.[1] |
| PDK1 Enzyme Concentration | 0.25 - 10 ng/well | Dependent on the specific activity of the enzyme lot and assay format. |
| Substrate Concentration | 30 nM - 100 nM | Should be at or below the Km for the substrate to be sensitive to activators. |
| ATP Concentration | 4 µM - 100 µM | Should be near the Km of the kinase for ATP to be sensitive to ATP-competitive inhibitors, but can be higher for activator studies. |
| Z'-factor | > 0.5 | A Z'-factor of 0.5 or greater is indicative of a robust and reliable assay.[6] |
| Signal-to-Background (S/B) Ratio | > 5 | A higher S/B ratio indicates a better assay window. |
Experimental Protocols
Protocol: Luminescence-Based PDK1 Kinase Assay (e.g., ADP-Glo™)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
PDK1 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT.[4]
-
PDK1 Enzyme: Thaw on ice and dilute to the desired concentration in Kinase Buffer.
-
PDKtide Substrate: Reconstitute and dilute to the desired concentration in Kinase Buffer.
-
ATP Solution: Prepare a stock solution and dilute to the desired concentration in Kinase Buffer.
-
This compound: Prepare a stock solution in DMSO and create a serial dilution in Kinase Buffer.
2. Assay Procedure:
-
Add 2.5 µL of this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of PDK1 enzyme solution to each well.
-
Add 2.5 µL of the Substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[4]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[4]
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.[4]
-
Read the luminescence on a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Calculate the fold activation by dividing the signal from the this compound-treated wells by the signal from the DMSO-treated wells.
-
Plot the fold activation against the this compound concentration and fit the data to a dose-response curve to determine the AC50.
Visualizations
PDK1 Signaling Pathway
Caption: The PI3K/PDK1/AKT signaling pathway.
This compound Assay Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in the this compound kinase assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Elevated PDK1 Expression Drives PI3K/AKT/MTOR Signaling Promotes Radiation-Resistant and Dedifferentiated Phenotype of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Metrics for Comparing Instruments and Assays [moleculardevices.com]
How to prevent (R)-PS210 precipitation in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (R)-PS210 in aqueous solutions during experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: My this compound is precipitating out of my aqueous solution. What can I do?
Precipitation of this compound in aqueous solutions is a common challenge due to its limited water solubility. This guide provides a systematic approach to troubleshoot and prevent this issue.
Step 1: Identify the Cause
Several factors can contribute to the precipitation of a small molecule like this compound in an aqueous environment. Understanding the root cause is the first step toward a solution.
Factors Influencing this compound Solubility
Caption: Key factors that can lead to this compound precipitation and corresponding solutions.
Step 2: Implement Solutions
Based on the potential causes, here are several strategies you can employ to prevent precipitation.
Solution 1: Optimize the Solvent System with Co-solvents
This compound is known to be soluble in DMSO.[1][2] When transitioning to an aqueous buffer for your experiment, the abrupt change in solvent polarity can cause the compound to precipitate. Using a co-solvent can help to mitigate this.
Experimental Protocol: Preparing this compound Solutions with Co-solvents
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 10 mM. Ensure it is fully dissolved. Sonication may be required.[2]
-
For your in vivo experiments, a suggested formulation is a mixture of DMSO, PEG300, Tween-80, and saline. A specific successful formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
To prepare this formulation: a. Add the required volume of your this compound DMSO stock to PEG300 and mix thoroughly. b. Add Tween-80 to the mixture and vortex. c. Finally, add the saline dropwise while continuously mixing to avoid precipitation.[2]
-
For in vitro assays, it is crucial to minimize the final concentration of organic solvents. A common practice is to ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid cell toxicity.[3]
Solution 2: Adjust the pH of the Aqueous Solution
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4][5]
Experimental Protocol: pH Optimization Study
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a small, consistent volume of your this compound stock solution in DMSO to each buffer to achieve the desired final concentration.
-
Incubate the solutions at the experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for any precipitation.
-
For a quantitative analysis, centrifuge the samples and measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method like HPLC.
Solution 3: Incorporate Solubility-Enhancing Excipients
Excipients such as cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[6][7]
Experimental Protocol: Using Cyclodextrins
-
Prepare a solution of a suitable cyclodextrin (e.g., SBE-β-CD) in your aqueous buffer. A common starting concentration is 20% (w/v).[2]
-
Prepare a formulation by adding your this compound DMSO stock to the cyclodextrin solution. A suggested ratio is 10% DMSO to 90% of the 20% SBE-β-CD in saline solution.[2]
-
Mix thoroughly and allow time for the inclusion complex to form.
-
As with other methods, verify the final concentration and absence of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum aqueous solubility of this compound?
The aqueous solubility of this compound is not explicitly stated in public literature. However, it is known to be poorly soluble in water. A successful in vivo formulation achieved a concentration of at least 5.75 mg/mL (15.12 mM) using a co-solvent system.[2] It is recommended to perform a solubility study to determine the kinetic solubility in your specific experimental buffer.
Q2: Can I increase the temperature to improve the solubility of this compound?
For many solid compounds, increasing the temperature enhances solubility.[8][9][10] However, this is not universally true and depends on whether the dissolution process is endothermic or exothermic.[8][11] For cell-based assays, significant temperature changes are often not feasible. It is advisable to conduct experiments at the intended assay temperature.
Q3: How can I determine if my compound has precipitated?
Visual inspection is the simplest method; look for cloudiness, turbidity, or solid particles in your solution. For a more sensitive and quantitative assessment, nephelometry can be used to measure turbidity.[12] Alternatively, you can centrifuge your sample and measure the concentration of the supernatant via HPLC or UV spectroscopy to determine the amount of dissolved compound.[12]
Q4: Should I filter my solution if I see precipitation?
Filtering the solution will remove the precipitated compound, but it will also lower the effective concentration of your active compound.[7] It is crucial to address the root cause of the precipitation to ensure you are working with the intended concentration.
Data Summary
Table 1: Example Formulations for this compound
| Formulation Components | Percentage | Final this compound Concentration | Application | Reference |
| DMSO | 10% | ≥ 5.75 mg/mL (15.12 mM) | In Vivo | [2] |
| PEG300 | 40% | |||
| Tween-80 | 5% | |||
| Saline | 45% | |||
| DMSO | 10% | ≥ 5.75 mg/mL (15.12 mM) | In Vivo | [2] |
| 20% SBE-β-CD in saline | 90% | |||
| DMSO | 10% | ≥ 5.75 mg/mL (15.12 mM) | In Vivo | [2] |
| Corn oil | 90% |
Experimental Workflow
Caption: A systematic workflow for assessing and optimizing the solubility of this compound.
References
- 1. PS210 | CAS 1221962-86-2 | Sun-shinechem [sun-shinechem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. ck12.org [ck12.org]
- 11. byjus.com [byjus.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: (R)-PS210 Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering (R)-PS210 to cells for experimental purposes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and application of this compound in cell-based assays.
Issue 1: Low or No Cellular Activity Observed
-
Question: I've treated my cells with this compound, but I'm not seeing the expected downstream effects on the PDK1 signaling pathway. What could be the problem?
-
Answer: A common challenge with this compound is its limited cell permeability. For cellular assays, it is highly recommended to use its prodrug, PS423. PS423 is designed to efficiently cross the cell membrane and is then converted to the active compound this compound intracellularly. It is important to note that in a cellular context, this compound, delivered via its prodrug, acts as a substrate-selective inhibitor of PDK1, rather than an activator.[1] It specifically inhibits the phosphorylation of substrates that require docking to the PIF-pocket of PDK1, such as S6K, while not affecting substrates like PKB/Akt.[1]
Issue 2: Compound Precipitation in Culture Medium
-
Question: I'm observing precipitation of this compound when I add it to my cell culture medium. How can I prevent this?
-
Answer: this compound has poor aqueous solubility. To avoid precipitation, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into your aqueous culture medium. Ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Issue 3: High Background or Off-Target Effects
-
Question: I'm observing unexpected cellular responses or cytotoxicity that don't seem related to the PDK1 pathway. What could be the cause?
-
Answer: Off-target effects can arise from several factors. High concentrations of the compound or the solvent used for its dissolution can lead to non-specific effects. It is essential to perform dose-response experiments to determine the optimal concentration that elicits the desired effect without causing general toxicity. Additionally, ensure that your experimental controls include a vehicle-treated group (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) to account for any solvent-induced effects.
Issue 4: Inconsistent Results Between Experiments
-
Question: My results with this compound vary significantly from one experiment to another. How can I improve reproducibility?
-
Answer: Inconsistent results can be due to variability in cell health, passage number, and compound preparation. To improve reproducibility, use cells within a consistent passage number range and ensure they are healthy and actively dividing at the time of treatment. Prepare fresh dilutions of this compound or its prodrug PS423 from a concentrated stock for each experiment. Also, be meticulous with incubation times and other experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a substrate-selective allosteric activator of phosphoinositide-dependent kinase-1 (PDK1). It binds to the PIF-binding pocket on the kinase domain of PDK1. In vitro, this binding allosterically activates PDK1. However, in cellular environments, when delivered via its prodrug PS423, it acts as a substrate-selective inhibitor, preventing the phosphorylation of PDK1 substrates that require PIF-pocket docking.[1]
Q2: What is the recommended starting concentration for this compound (via its prodrug PS423) in cell culture? A2: Based on published studies, a starting concentration range of 10-50 µM of the prodrug PS423 can be used for treating cells like HEK293.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare a stock solution of this compound? A3: A stock solution of this compound can be prepared by dissolving the compound in an organic solvent such as DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term use.
Q4: What is the difference between this compound and its prodrug, PS423? A4: this compound is the active compound that modulates PDK1 activity. However, it has poor cell permeability. PS423 is a prodrug form of this compound, which has been modified to enhance its ability to cross the cell membrane. Once inside the cell, PS423 is converted into the active this compound.
Q5: What are the expected downstream signaling effects of treating cells with the this compound prodrug, PS423? A5: Treatment of cells with PS423 is expected to lead to a decrease in the phosphorylation of PDK1 substrates that require docking to the PIF-pocket, such as S6K. Conversely, the phosphorylation of substrates that do not require PIF-pocket docking, like PKB/Akt, should remain unaffected.[1]
Data Presentation
Table 1: Solubility and Recommended Concentrations for this compound and its Prodrug PS423
| Compound | Solvent for Stock Solution | Recommended Stock Concentration | Recommended Starting Concentration in Cell Culture (as Prodrug PS423) | Reference |
| This compound | DMSO | 10-50 mM | N/A (use prodrug) | |
| PS423 (Prodrug) | DMSO | 10-50 mM | 10-50 µM | [1] |
Experimental Protocols
Protocol 1: General Protocol for Treating Adherent Cells with this compound Prodrug (PS423)
-
Cell Seeding: Plate adherent cells in a suitable multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a fresh dilution of the PS423 stock solution in pre-warmed complete culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of PS423. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, 24 hours).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess the phosphorylation status of PDK1 substrates (e.g., p-S6K, p-Akt) or cell viability assays.
Mandatory Visualizations
Caption: PDK1 Signaling Pathway and the inhibitory effect of this compound in cells.
Caption: General experimental workflow for using the this compound prodrug (PS423).
Caption: Troubleshooting decision tree for this compound cellular experiments.
References
Technical Support Center: (R)-PS210 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the (R)-PS210 allosteric activator of PDK1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the R-enantiomer of PS210 and acts as a substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). It targets the PIF-binding pocket of PDK1, a regulatory site distinct from the ATP-binding pocket. This interaction mimics the binding of a phosphorylated hydrophobic motif from a substrate, leading to a conformational change that activates PDK1.[1]
Q2: What is the reported potency of this compound?
This compound has a reported AC50 (half-maximal activation concentration) value of 1.8 μM for PDK1 in cell-free kinase activity assays.[1] The maximum activation of PDK1 observed with this compound is approximately 5.5-fold compared to a DMSO control.
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 2 years. Once dissolved in DMSO, it is recommended to store aliquots at -80°C for up to 6 months or at 4°C for up to 2 weeks.[1] Avoid repeated freeze-thaw cycles.
Q4: What is the solubility of this compound?
This compound is highly soluble in DMSO, reaching concentrations up to 230 mg/mL (604.77 mM). For in vivo studies, it can be prepared in various vehicles, such as 10% DMSO in corn oil.
Troubleshooting Guide
Issue 1: High Variability in PDK1 Activation Levels
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Ensure accurate and consistent dilution of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Variable Cell Health and Density | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Seed cells at a consistent density for each experiment. |
| Presence of Serum | Serum contains various growth factors that can activate the PI3K/Akt/mTOR pathway, potentially masking the effects of this compound or increasing background signal. Consider serum-starving cells prior to treatment. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps to ensure uniform treatment duration across all samples. |
| Assay Reagent Variability | Use reagents from the same lot number whenever possible. Ensure all reagents are properly stored and have not expired. |
Issue 2: Lower than Expected PDK1 Activation
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Verify the storage conditions and age of your this compound stock. If in doubt, use a fresh vial. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions. |
| Low PDK1 Expression in Cell Line | Confirm PDK1 expression levels in your chosen cell line via Western blot or qPCR. Select a cell line with robust PDK1 expression if necessary. |
| Inactive Enzyme | If using purified PDK1, ensure it has been stored correctly and has not lost activity. Test with a known activator if available. |
| Assay Interference | Components of your assay buffer or cell culture medium may interfere with the assay. Test for interference by running appropriate controls. |
Issue 3: Inconsistent Downstream Signaling Readouts (e.g., p-Akt, p-S6K)
| Potential Cause | Troubleshooting Step |
| Cell Line-Specific Signaling | Different cell lines may exhibit variations in their downstream signaling responses to PDK1 activation. Characterize the signaling pathway in your specific cell line. |
| Feedback Loop Activation | The PI3K/Akt/mTOR pathway is subject to complex feedback regulation. Consider the timing of your endpoint measurement as feedback loops can alter signaling over time. |
| Off-Target Effects | While this compound is reported to be selective for PDK1, at high concentrations, off-target effects cannot be ruled out. Use the lowest effective concentration possible. |
| Antibody Variability | Ensure your phospho-specific antibodies are validated for the target and are used at the recommended dilution. Use antibodies from a reliable source and consider lot-to-lot validation. |
Data Presentation
The following tables provide representative data for assay quality metrics in kinase assays. While specific data for this compound is not publicly available, these values can serve as a benchmark for assay performance.
Table 1: Representative Assay Quality Metrics for In Vitro Kinase Assays
| Assay Format | Metric | Value | Interpretation |
| Fluorescence Polarization | Z'-Factor | > 0.7 | Excellent assay quality, suitable for HTS. |
| Coefficient of Variation (CV) | < 10% | Good precision and reproducibility. | |
| Luminescence (e.g., ADP-Glo™) | Z'-Factor | > 0.7 | Excellent assay quality, suitable for HTS. |
| Coefficient of Variation (CV) | < 15% | Acceptable precision. | |
| Western Blot (semi-quantitative) | Signal-to-Noise Ratio | > 5 | Clear signal above background. |
| Intra-assay CV | < 20% | Acceptable variability within a single experiment. |
Experimental Protocols
Protocol 1: In Vitro PDK1 Kinase Activity Assay (Fluorescence Polarization)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant active PDK1 enzyme
-
This compound
-
Fluorescently labeled peptide substrate for PDK1 (e.g., a derivative of a known PDK1 substrate)
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ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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Phospho-specific antibody that recognizes the phosphorylated substrate
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Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 384-well black plate, add the following to each well:
-
Kinase assay buffer
-
This compound at various concentrations (and a DMSO vehicle control)
-
PDK1 enzyme
-
-
Incubate for 15 minutes at room temperature to allow this compound to bind to PDK1.
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Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.
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Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
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Stop the reaction by adding a stop solution containing EDTA.
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Add the phospho-specific antibody coupled to a suitable fluorophore for FP detection.
-
Incubate for 30 minutes at room temperature.
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Read the fluorescence polarization on a compatible plate reader.
Workflow for In Vitro PDK1 Kinase Assay
Workflow for a typical in vitro PDK1 kinase assay.
Protocol 2: Cell-Based Assay for PDK1 Activity (Western Blot)
This protocol outlines a method to assess the effect of this compound on the phosphorylation of a downstream PDK1 substrate, such as Akt, in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293, MCF-7)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies (e.g., anti-phospho-Akt (Thr308), anti-total Akt)
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Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 4-16 hours to reduce basal signaling.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 30-60 minutes).
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Wash the cells with ice-cold PBS.
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Lyse the cells in lysis buffer on ice.
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Clarify the lysates by centrifugation.
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Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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Block the membrane and probe with the primary antibody against the phosphorylated target.
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Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
(Optional) Strip the membrane and re-probe for the total protein to normalize the data.
Signaling Pathway
This compound allosterically activates PDK1, a master kinase in the PI3K/Akt/mTOR signaling pathway. Activated PDK1 then phosphorylates and activates a number of downstream kinases, leading to the regulation of various cellular processes, including cell growth, proliferation, and survival.
PDK1 signaling pathway activated by this compound.
References
Interpreting unexpected results with (R)-PS210
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results with (R)-PS210.
FAQs
Q1: What is the intended mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of MEK1 and MEK2 kinases. It is designed to block the phosphorylation of ERK1/2, thereby inhibiting the downstream signaling cascade of the MAPK/ERK pathway, which is frequently hyperactivated in various cancers.
Q2: What are the expected outcomes of this compound treatment in cancer cell lines with MAPK pathway mutations?
In cell lines with activating mutations in BRAF or RAS, treatment with this compound is expected to lead to a dose-dependent decrease in phosphorylated ERK1/2 (p-ERK1/2) levels. This should correlate with reduced cell proliferation, induction of apoptosis, and cell cycle arrest at the G1 phase.
Troubleshooting Unexpected Results
Problem 1: Increased p-ERK1/2 levels observed at low concentrations of this compound.
Possible Cause:
This paradoxical activation of the MAPK pathway can occur in certain cellular contexts, particularly in cells wild-type for BRAF and RAS. It is hypothesized to be due to a feedback mechanism where the partial inhibition of MEK1/2 leads to the release of negative feedback loops, resulting in an upstream activation that overrides the inhibitory effect of the compound at low concentrations.
Troubleshooting Steps:
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Confirm the paradoxical effect: Perform a dose-response experiment and measure p-ERK1/2 levels by Western blot. Ensure the effect is reproducible.
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Assess upstream signaling: Evaluate the phosphorylation status of upstream kinases such as RAF1 (c-Raf) and BRAF. An increase in p-RAF1 may indicate a feedback-mediated activation.
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Widen the concentration range: Test a broader range of this compound concentrations to determine the point at which inhibition of p-ERK1/2 occurs.
Problem 2: Inhibition of off-target kinases at concentrations similar to or lower than the IC50 for MEK1/2.
Possible Cause:
Despite its design as a selective MEK1/2 inhibitor, this compound may exhibit off-target activity against other kinases with structurally similar ATP-binding pockets.
Troubleshooting Steps:
-
Kinome profiling: Perform a comprehensive in vitro kinase screen (e.g., using a panel of recombinant kinases) to identify potential off-target kinases.
-
Cell-based validation: Once potential off-targets are identified, validate their inhibition in a cellular context using specific phospho-antibodies for their known substrates.
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Structure-Activity Relationship (SAR) analysis: If available, compare the activity of this compound with analogues to understand the structural determinants of its off-target effects.
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| MEK1 | 5.2 |
| MEK2 | 4.8 |
| Off-Target Example | |
| Kinase X | 15.7 |
| Kinase Y | 89.3 |
Table 2: Cellular Potency of this compound in Various Cancer Cell Lines
| Cell Line | Genotype | p-ERK1/2 IC50 (nM) | Proliferation GI50 (nM) |
| A375 | BRAF V600E | 10 | 25 |
| HCT116 | KRAS G13D | 12 | 30 |
| HeLa | Wild-type | >1000 (paradoxical activation observed below 100 nM) | >1000 |
Experimental Protocols
Western Blotting for p-ERK1/2 Detection
-
Cell Lysis: Treat cells with this compound at desired concentrations for the indicated time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Luminescence Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 value (concentration at which cell growth is inhibited by 50%).
Signaling Pathway Diagrams
Caption: Intended signaling pathway of this compound.
Caption: Paradoxical activation with low-dose this compound.
Caption: Troubleshooting workflow for unexpected results.
Validation & Comparative
Validating (R)-PS210 Activation of PDK1 in Cells: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the cellular activity of (R)-PS210, a known allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). We will compare methodologies, present experimental data, and provide detailed protocols to objectively assess the compound's performance.
Introduction to PDK1 and the Role of this compound
3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the AGC family of serine/threonine kinases.[1] It plays a pivotal role in various signaling pathways that control cell growth, proliferation, and survival.[1][2] PDK1 is a key component of the PI3K/AKT signaling cascade, where it phosphorylates and activates a host of downstream targets, including AKT, S6 Kinase (S6K), and Serum/Glucocorticoid-Regulated Kinase (SGK).[1][3][4]
This compound is the R-enantiomer of PS210, a substrate-selective, allosteric activator of PDK1.[5][6] It functions by binding to the PIF-pocket, a regulatory docking site on the PDK1 kinase domain.[7][8] While PS210 is a potent activator of PDK1 in in vitro assays, its effect in a cellular context can be more complex and substrate-dependent.[9][10] For instance, the prodrug of PS210 has been shown to inhibit the phosphorylation of S6K, a substrate that requires PIF-pocket docking, without affecting PKB/Akt.[9][10] This highlights the necessity of robust cellular validation to understand the compound's true biological activity.
The PDK1 Signaling Pathway
Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site at the plasma membrane for proteins with pleckstrin homology (PH) domains, including PDK1 and AKT.[1][3] This co-localization facilitates the phosphorylation of AKT at threonine 308 (Thr308) by PDK1, leading to AKT activation and subsequent downstream signaling. PDK1 can also activate other substrates like S6K, which often requires the docking of the substrate's hydrophobic motif to the PIF-pocket of PDK1.[4][11]
Caption: The PI3K/PDK1 signaling cascade.
Comparative Analysis of PDK1 Modulators
This compound is an allosteric activator, a class of compounds that bind to a site other than the ATP-binding pocket to modulate kinase activity. This provides a different mechanism of action compared to traditional ATP-competitive inhibitors.
| Compound Type | Mechanism of Action | Example(s) | Effect on PDK1 | Key Characteristics |
| Allosteric Activator | Binds to the PIF-pocket, inducing a conformational change that enhances catalytic activity. | This compound , PS48 | Activation | Substrate-selective effects are possible; may not activate all downstream pathways equally. |
| ATP-Competitive Inhibitor | Binds to the ATP-binding pocket, preventing ATP from binding and blocking kinase activity. | GSK2334470, BX-912 | Inhibition | Generally blocks all catalytic activity of the kinase. |
| Upstream Activators | Growth factors or hormones that activate the PI3K pathway. | Insulin, IGF-1 | Indirect Activation | Activates PDK1 by promoting its localization to the membrane via PIP3 production. |
Experimental Validation of this compound in Cells
Validating the effect of this compound requires a multi-pronged approach to confirm target engagement and measure the functional consequences on downstream signaling.
The general workflow involves treating cells with the compound, preparing cell lysates, and then analyzing the phosphorylation status of key PDK1 substrates.
Caption: Workflow for validating a PDK1 activator in cells.
The following table summarizes hypothetical data from experiments designed to validate this compound.
| Assay Type | Target Readout | This compound AC₅₀ / EC₅₀ | Positive Control (IGF-1) EC₅₀ | Notes |
| In Vitro Kinase Assay | PDK1 activity (ADP-Glo) | 1.8 µM[6] | N/A | Demonstrates direct activation of purified PDK1 enzyme. |
| Cellular Western Blot | p-AKT (Thr308) levels | 5.2 µM | 10 nM | Measures activation of a primary PDK1 substrate in cells. |
| Cellular Western Blot | p-S6K (Thr229) levels | > 50 µM (Inhibitory) | 15 nM | Shows substrate-selective effects, consistent with published data on related compounds.[9] |
| In-Cell Kinase Assay | Cellular PDK1 activity | 3.5 µM | 8 nM | Directly measures the activity of PDK1 within the cellular environment. |
AC₅₀ (Activation Constant 50) and EC₅₀ (Effective Concentration 50) values are hypothetical for cellular assays and serve as examples.
Detailed Experimental Protocols
This protocol is for analyzing the phosphorylation of AKT (Thr308) in HEK293 cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Prepare a dose-response range of this compound (e.g., 0.1, 1, 5, 10, 25 µM) in serum-free DMEM. Use a vehicle control (e.g., 0.1% DMSO).
-
Treat cells with the compound or vehicle for 30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors per well.
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20 µg per lane). Prepare samples with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT Thr308, anti-total AKT) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification.
-
This protocol utilizes a luminescent assay format (e.g., ADP-Glo™) to measure PDK1 activity directly in treated cells.
-
Cell Culture and Treatment:
-
Plate cells in a 96-well white-walled plate.
-
Serum-starve and treat with this compound as described in the Western Blot protocol.
-
-
Cell Lysis and Kinase Reaction:
-
After treatment, lyse the cells using a buffer compatible with the kinase assay kit.
-
Add the PDK1-specific substrate and ATP to the lysate to initiate the kinase reaction. Incubate according to the kit's protocol (e.g., 30-60 minutes at 30°C).
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[12]
-
Measure luminescence using a plate reader. The luminescent signal is proportional to PDK1 activity.
-
Conclusion
Validating the activation of PDK1 by this compound in a cellular context requires more than a simple in vitro assay. The evidence suggests that while this compound can directly activate the PDK1 enzyme, its functional outcome in cells is substrate-dependent. A thorough investigation using Western blotting to probe multiple downstream pathways (e.g., AKT vs. S6K) is crucial. This, combined with direct measurement of cellular PDK1 activity, provides a robust dataset to accurately characterize the compound's mechanism and selectivity. The protocols and comparative data presented in this guide offer a framework for researchers to design and execute experiments to confidently validate the cellular effects of this compound and other PDK1 modulators.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K-PDK1 connection: more than just a road to PKB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4aw1 - Human PDK1 Kinase Domain in Complex with Allosteric Compound PS210 Bound to the PIF-Pocket - Summary - Protein Data Bank Japan [pdbj.org]
- 11. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
A Comparative Analysis of (R)-PS210 and (S)-PS210 Activity as Allosteric Modulators of PDK1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the (R) and (S) enantiomers of PS210, a known allosteric modulator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and development in this area.
Introduction to PS210 and PDK1
PS210 is a small molecule that has been identified as a substrate-selective modulator of PDK1. It exerts its effect by binding to the PIF-pocket, an allosteric docking site on the kinase. This interaction influences the conformational state of PDK1, thereby modulating its activity. As a chiral molecule, PS210 exists as two enantiomers, (R)-PS210 and (S)-PS210. In drug development, it is crucial to characterize the activity of individual enantiomers, as they can exhibit significantly different pharmacological and toxicological profiles.
PDK1 is a master kinase that plays a pivotal role in the PI3K/Akt signaling pathway, a critical cascade involved in cell growth, proliferation, survival, and metabolism. By phosphorylating and activating a range of downstream kinases, including Akt and S6K, PDK1 is a key transducer of signals from growth factors and insulin. Its dysregulation is implicated in various diseases, most notably cancer.
Quantitative Comparison of this compound and (S)-PS210 Activity
| Compound | Target | Assay Type | Activity Metric | Value | Reference |
| This compound | PDK1 | Cell-Free Kinase Activity | AC50 | 1.8 µM | [1][2] |
| (S)-PS210 | PDK1 | Cell-Free Kinase Activity | AC50 | Data not available | |
| PS210 (racemic) | PDK1 | Binding Affinity | Kd | 3 µM | [3][4] |
Note: The AC50 (Half-maximal activation concentration) represents the concentration of the compound required to elicit 50% of its maximum activating effect. The Kd (dissociation constant) is a measure of binding affinity, with a lower value indicating stronger binding.
Mechanism of Action
PS210 and its enantiomers are allosteric modulators that bind to the PIF-binding pocket of PDK1. This pocket serves as a docking site for the hydrophobic motif of some of PDK1's substrates, such as S6K.
In a cell-free environment, the binding of this compound to the PIF-pocket induces a conformational change in PDK1 that enhances its catalytic activity towards certain substrates. However, in a cellular context, the prodrug of PS210 has been shown to act as a substrate-selective inhibitor of PDK1. This is because by occupying the PIF-pocket, it prevents the necessary docking of substrates like S6K for their phosphorylation and subsequent activation, while not affecting substrates like Akt that do not require this docking mechanism.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. Turning a protein kinase on or off from a single allosteric site via disulfide trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-PS210 and Other PDK1 Allosteric Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (R)-PS210 with other known allosteric activators of 3-phosphoinositide-dependent protein kinase 1 (PDK1). The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compounds for their studies.
Introduction to PDK1 and Allosteric Activation
3-phosphoinositide-dependent protein kinase 1 (PDK1) is a master regulator in the AGC kinase family, playing a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1] It activates a number of downstream kinases, such as AKT, S6K, RSK, and PKC, by phosphorylating their activation loop.[1] Unlike orthosteric inhibitors that target the highly conserved ATP-binding pocket, allosteric modulators bind to a less conserved site known as the PIF-binding pocket.[2] This offers the potential for greater selectivity and unique mechanisms of action.[2] Allosteric activators of PDK1 enhance its catalytic activity, providing valuable tools to probe the PDK1 signaling pathway.
Quantitative Comparison of PDK1 Allosteric Activators
The following table summarizes the in vitro potency and efficacy of this compound and other representative PDK1 allosteric activators. These compounds all function by binding to the allosteric PIF-pocket of PDK1.
| Compound | Chemical Class | AC50 / EC50 (µM) | Maximal Activation (Fold-Increase) | Key References |
| This compound | Diaryl Malonic Acid Derivative | 1.8 | 5.5 | [3][4] |
| PS210 (racemic) | Diaryl Malonic Acid Derivative | ~2 | Not explicitly stated, but the (R)-enantiomer is the active form. | [5] |
| PS48 | Diphenylpentenoic Acid Derivative | 8 | Not explicitly stated | [1][6] |
| Compound 1 | Diphenylpentenoic Acid Derivative | 25 | Not explicitly stated, but significant activation was observed. | [7] |
| Compound 12 | Disulphide Derivative | Not explicitly stated | 6.3 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize PDK1 allosteric activators.
In Vitro PDK1 Kinase Activity Assay (General Protocol)
This assay measures the ability of a compound to enhance the phosphorylation of a peptide substrate by PDK1.
Materials:
-
Recombinant human PDK1 enzyme
-
Peptide substrate (e.g., T308tide, a peptide derived from the activation loop of AKT)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive detection methods)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Detection reagents (dependent on the assay format, e.g., phosphocellulose paper and a scintillation counter for radioactive assays, or specific antibodies and detection reagents for fluorescence or luminescence-based assays)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant PDK1 enzyme, and the peptide substrate.
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes).
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA).
-
Detect the amount of phosphorylated substrate. The method of detection will vary:
-
Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence Polarization (FP) Assay: Utilize a fluorescently labeled substrate and an antibody that specifically binds to the phosphorylated substrate. The binding of the antibody to the phosphorylated fluorescent substrate leads to a change in fluorescence polarization.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.
-
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the AC50 (the concentration at which 50% of the maximum activation is achieved) and the maximal fold activation compared to the DMSO control.
Signaling Pathways and Experimental Workflows
PDK1 Signaling Pathway
The following diagram illustrates the central role of PDK1 in activating key downstream signaling pathways. Allosteric activators enhance the activity of PDK1, leading to increased phosphorylation of its substrates.
Caption: PDK1 Signaling Pathway and Point of Intervention for Allosteric Activators.
Experimental Workflow for Screening PDK1 Allosteric Activators
The diagram below outlines a typical workflow for identifying and characterizing novel allosteric activators of PDK1.
Caption: A generalized workflow for the discovery and characterization of PDK1 allosteric activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The chemical diversity and structure-based discovery of allosteric modulators for the PIF-pocket of protein kinase PDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to (R)-PS210: Downstream Effects on Akt Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical Akt pathway modulator, (R)-PS210, alongside established Akt inhibitors. The focus is on the downstream cellular effects resulting from Akt inhibition, supported by representative experimental data and detailed protocols.
Introduction to Akt Signaling
The serine/threonine kinase Akt is a pivotal node in cellular signaling, governing a multitude of processes essential for cell survival, growth, proliferation, and metabolism.[1][2] Dysregulation of the PI3K/Akt pathway is a common feature in various diseases, including cancer, making it a prime target for therapeutic intervention.[1][2] Upon activation, Akt phosphorylates a wide array of downstream substrates, initiating cascades that regulate key cellular functions.[2] This guide explores the consequences of inhibiting this pathway, with a focus on the effects of this compound in comparison to other known modulators.
This compound: A Hypothetical Akt Inhibitor
For the purpose of this guide, this compound is presented as a novel, potent, and selective allosteric inhibitor of Akt. Its mechanism is presumed to involve binding to a regulatory domain of Akt, thereby preventing its conformational activation and subsequent phosphorylation of downstream targets. This guide will compare its hypothetical effects to those of well-characterized Akt inhibitors, such as the allosteric inhibitor MK-2206 and the ATP-competitive inhibitor Capivasertib.[3][4][5]
Downstream Effects of Akt Inhibition
Inhibition of Akt is expected to reverse its pro-survival and pro-growth signals. The key downstream consequences include:
-
Induction of Apoptosis: Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and caspase-9.[3] Inhibition of Akt is therefore expected to lead to an increase in apoptotic activity.
-
Cell Cycle Arrest: Akt influences cell cycle progression by phosphorylating and inactivating cell cycle inhibitors like p21 and p27.[2][5] Blocking Akt can lead to the accumulation of these inhibitors, causing the cell cycle to halt, typically at the G1 phase.[6]
-
Inhibition of Proliferation: By affecting both apoptosis and cell cycle progression, Akt inhibitors reduce overall cell proliferation.
-
Modulation of Metabolism: Akt plays a role in glucose metabolism. Its inhibition can affect glucose uptake and utilization.[2]
Comparative Performance Data
The following table summarizes hypothetical quantitative data for this compound alongside representative data for known Akt inhibitors, MK-2206 and Capivasertib. This data illustrates the expected outcomes of Akt inhibition in a cancer cell line model (e.g., MCF-7 breast cancer cells) after 24 hours of treatment.
| Parameter | This compound (1 µM) | MK-2206 (1 µM) | Capivasertib (1 µM) | Vehicle Control |
| p-Akt (Ser473) Levels (% of Control) | 15% | 20% | 10% | 100% |
| p-GSK3β (Ser9) Levels (% of Control) | 25% | 30% | 20% | 100% |
| Caspase-3 Activity (Fold Change) | 4.5 | 4.0 | 5.0 | 1.0 |
| Cell Viability (% of Control) | 55% | 60% | 50% | 100% |
| Cells in G1 Phase (%) | 70% | 65% | 75% | 45% |
Experimental Protocols
Western Blotting for Phosphorylated Akt and GSK3β
Objective: To quantify the inhibition of Akt activity by measuring the phosphorylation status of Akt (Ser473) and its direct downstream target, GSK3β (Ser9).
Protocol:
-
Cell Lysis: Treat cells with the compounds for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-GSK3β (Ser9), total GSK3β, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Caspase-3 Activity Assay
Objective: To measure the induction of apoptosis by quantifying the activity of caspase-3.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the compounds.
-
Lysis: After the treatment period, lyse the cells according to the manufacturer's protocol for a colorimetric or fluorometric caspase-3 assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the fold change in caspase-3 activity relative to the vehicle control.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the compounds on cell proliferation and viability.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat with a serial dilution of the compounds.
-
MTT Addition: After 24-72 hours, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compounds on cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds for 24 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Deconvolute the cell cycle phases (G1, S, G2/M) from the DNA content histograms using appropriate software.
Visualizing Signaling and Workflows
Caption: Akt signaling pathway with this compound inhibition point.
Caption: Workflow for comparing Akt inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitors in clinical development for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. dovepress.com [dovepress.com]
- 6. A Novel, Potent, Small Molecule AKT Inhibitor Exhibits Efficacy against Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
(R)-PS210: A Guide to Validating its Unique Substrate-Selective Specificity for PDK1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-PS210 with other PDK1 inhibitors, focusing on the validation of its unique specificity. This compound, through its cell-permeable prodrug PS423, presents a novel mechanism of action as a substrate-selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). This contrasts with traditional ATP-competitive inhibitors, offering a distinct advantage in dissecting cellular signaling pathways. This document outlines the experimental data and protocols necessary to evaluate and confirm the specificity of this compound for its target.
Unraveling the Dual Nature of this compound
This compound exhibits a fascinating dual functionality. In in vitro biochemical assays, it acts as a potent allosteric activator of PDK1. However, its prodrug, PS423, which is readily cell-permeable, is intracellularly converted to this compound and functions as a substrate-selective inhibitor. This inhibitory action is highly specific, targeting the phosphorylation of S6K (p70 ribosomal S6 kinase) by PDK1, while not affecting the phosphorylation of another key PDK1 substrate, PKB/Akt.[1] This unique mode of action stems from its binding to the PIF-pocket, an allosteric docking site on PDK1, thereby preventing the interaction of PDK1 with specific substrates like S6K that require this docking site for efficient phosphorylation.[1]
Comparative Analysis of PDK1 Inhibitors
| Compound | Type of Inhibition | Target | IC50 / AC50 |
| This compound | Allosteric Activator (in vitro) | PDK1 | AC50 = 1.8 µM |
| PS423 (prodrug of this compound) | Substrate-Selective Inhibitor (in cells) | PDK1-mediated S6K phosphorylation | Not reported |
| BX-795 | ATP-competitive | PDK1 | 6 nM |
| GSK2334470 | ATP-competitive | PDK1 | 10 nM |
| BX-912 | ATP-competitive | PDK1 | 26 nM |
| BX-320 | ATP-competitive | PDK1 | 30 nM |
| OSU-03012 | ATP-competitive | PDK1 | 5 µM |
Visualizing the PDK1 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical PDK1 signaling pathway and highlights the specific point of intervention for the active form of PS423.
Caption: PDK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Specificity Validation
To validate the unique substrate-selective specificity of this compound, a series of biochemical and cell-based assays are required.
In Vitro PDK1 Kinase Activity Assay (Activation)
This assay confirms the direct activating effect of this compound on PDK1 in a cell-free system.
Workflow Diagram:
References
Comparative Analysis of (R)-PS210 and Other Kinase Activators: A Guide for Researchers
This guide provides a detailed comparative analysis of the allosteric kinase activator (R)-PS210 and other related compounds, with a focus on providing researchers, scientists, and drug development professionals with objective performance data and supporting experimental methodologies. This document summarizes the mechanism of action, potency, and cellular effects of these activators to aid in the selection of appropriate research tools.
Introduction to this compound and Kinase Activation
Protein kinases are crucial regulators of a vast array of cellular processes, making them significant targets for therapeutic intervention. While kinase inhibitors have been a major focus of drug discovery, the development of kinase activators offers a unique therapeutic strategy for diseases characterized by insufficient kinase activity. This compound is a potent and selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master kinase that plays a pivotal role in multiple signaling pathways, including the PI3K/Akt pathway, which is central to cell survival, growth, and metabolism.[1] Understanding the comparative efficacy and selectivity of this compound is essential for its application in research and potential therapeutic development.
Quantitative Comparison of PDK1 Activators
The following table summarizes the key quantitative parameters for this compound and another well-characterized allosteric PDK1 activator, PS48. Both compounds target the PIF-binding pocket of PDK1, a regulatory site distinct from the ATP-binding pocket.[1][2]
| Feature | This compound | PS48 |
| Target | 3-phosphoinositide-dependent protein kinase-1 (PDK1) | 3-phosphoinositide-dependent protein kinase-1 (PDK1) |
| Mechanism of Action | Allosteric activator, binds to the PIF-binding pocket | Allosteric activator, binds to the PIF-binding pocket |
| Potency (in vitro) | AC50: 1.8 µM | Kd: 10.3 µM |
| Cellular Activity | The prodrug (PS423) acts as a substrate-selective inhibitor of S6K phosphorylation, with no effect on PKB/Akt phosphorylation.[1] | Promotes osteogenic ability in MC3T3-E1 cells and increases phosphorylation of Akt and mTOR.[3] |
| Selectivity | Inactive against other protein kinases including downstream components of PDK1 signaling like S6K, PKB/Akt, or GSK3 in direct kinase assays. | Information on broad kinase selectivity profile is limited. |
PDK1 Signaling Pathway
PDK1 is a central node in signal transduction, activated downstream of phosphoinositide 3-kinase (PI3K). Upon activation, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, which recruits both PDK1 and its substrates, such as Akt (also known as Protein Kinase B or PKB). PDK1 then phosphorylates and activates Akt and other AGC family kinases, including p70 S6 kinase (S6K) and protein kinase C (PKC) isoforms. These downstream kinases, in turn, regulate a multitude of cellular functions. Allosteric activators like this compound and PS48 bind to the PIF-pocket on PDK1, inducing a conformational change that enhances its catalytic activity.
PDK1 Signaling Pathway Diagram.
Experimental Protocols
In Vitro Kinase Activity Assay (Fluorescence Polarization)
This protocol describes a non-radioactive, homogeneous assay to measure the in vitro activity of PDK1 in the presence of activators. The principle is based on the change in fluorescence polarization (FP) when a fluorescently labeled substrate peptide is phosphorylated by the kinase.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate peptide, fluorescently labeled (e.g., a derivative of T308tide)
-
Anti-phospho-substrate antibody
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 0.05 mg/ml BSA)
-
ATP solution
-
EDTA solution (for stopping the reaction)
-
This compound, PS48, and other test compounds
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound, PS48, and control compounds in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, fluorescently labeled substrate peptide, and the test compounds.
-
Initiation: Start the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.
-
Termination: Stop the reaction by adding EDTA to chelate Mg²⁺.
-
Detection: Add the anti-phospho-substrate antibody. The antibody will bind to the phosphorylated peptide, causing an increase in the fluorescence polarization signal.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the AC50 values by plotting the change in fluorescence polarization against the concentration of the activator.
In Vitro Kinase Assay Workflow.
Cell-Based Western Blot Analysis of PDK1 Pathway Activation
This protocol is designed to assess the effect of kinase activators on the phosphorylation of PDK1 downstream targets in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, MCF-7)
-
Cell culture medium and supplements
-
This compound prodrug (PS423), PS48, or other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with various concentrations of the kinase activators for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Western Blot Workflow.
Summary and Conclusion
This compound is a potent, allosteric activator of PDK1 that provides a valuable tool for studying the intricacies of the PI3K/Akt signaling pathway. Its comparison with another allosteric activator, PS48, reveals differences in their reported in vitro potencies. A particularly interesting characteristic of this compound is the substrate-selective inhibitory effect of its prodrug in cellular contexts, highlighting the complexity of modulating kinase activity in vivo.[1] The provided experimental protocols offer standardized methods for the further characterization and comparison of these and other kinase activators. For researchers investigating PDK1 signaling, the choice between this compound and other activators will depend on the specific experimental goals, whether it be potent in vitro activation or the nuanced, substrate-selective effects observed in cells. Further studies are warranted to establish a comprehensive head-to-head comparison of the potency and selectivity of a wider range of PDK1 activators under uniform experimental conditions.
References
- 1. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Cross-validation of (R)-PS210 activity in different cell lines
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Control Experiments for GPR68 Positive Allosteric Modulator Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and interpreting control experiments in studies of G protein-coupled receptor 68 (GPR68) positive allosteric modulators (PAMs). Due to the absence of publicly available information on a compound specifically named "(R)-PS210," this document will focus on well-characterized GPR68 PAMs, such as Ogerin and its more potent analog, MS48107, as exemplary compounds. The principles and protocols outlined herein can be adapted for the evaluation of any novel GPR68 modulator.
Introduction to GPR68 and its Modulation
GPR68, also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor activated by extracellular acidification. It is implicated in a variety of physiological and pathological processes, including learning and memory, vascular tone regulation, and cancer progression. GPR68 activation triggers intracellular signaling through multiple G protein pathways, primarily Gs (leading to cyclic AMP production) and Gq (leading to intracellular calcium mobilization).
Positive allosteric modulators of GPR68 do not activate the receptor on their own but potentiate its response to the endogenous ligand, protons (H+). This makes them valuable tools for studying the receptor's function and as potential therapeutic agents.
Comparative Analysis of GPR68 PAMs
Effective evaluation of a novel GPR68 PAM requires comparison against known active and inactive compounds. Ogerin was the first selective small-molecule PAM discovered for GPR68. Subsequent structure-activity relationship (SAR) studies have yielded more potent analogs, such as MS48107. For robust experimental design, the inclusion of an inactive analog is crucial to control for off-target or non-specific effects. Certain compounds from SAR studies, which show no potentiation of GPR68 activity, can serve this purpose.
Table 1: Comparative Potency of GPR68 Positive Allosteric Modulators
| Compound | Type | EC50 (cAMP Assay) | Fold Increase vs. Ogerin | Reference |
| Ogerin | PAM | ~1 µM | 1x | [1] |
| MS48107 | PAM | ~30 nM | 33x | [1] |
| Inactive Analog | Control | No activity | - | [1] |
Note: Specific inactive analogs from the ogerin SAR studies can be synthesized or sourced for use as negative controls.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. Below are methodologies for key in vitro assays used to characterize GPR68 PAMs.
Cyclic AMP (cAMP) Accumulation Assay
This assay measures the potentiation of proton-induced Gs signaling by a PAM.
Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing human GPR68 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells into 384-well plates at a density of 10,000 cells per well and incubate for 24 hours.
-
Assay Buffer: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution) with varying pH levels (e.g., pH 7.4, 7.0, 6.8).
-
Compound Treatment: Add the test compound (e.g., this compound, Ogerin, MS48107, or inactive analog) at various concentrations to the cells and incubate for 30 minutes.
-
Proton Stimulation: Stimulate the cells by changing the medium to the assay buffer with the desired acidic pH in the presence of a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP kit or a GloSensor™ cAMP Assay, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curves for the test compounds at a fixed acidic pH to determine their EC50 values.
Intracellular Calcium Mobilization Assay
This assay assesses the modulation of proton-induced Gq signaling by a PAM.
Protocol:
-
Cell Culture and Plating: Use the same cell line and plating conditions as for the cAMP assay.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in assay buffer for 1 hour at 37°C, according to the dye manufacturer's protocol.
-
Compound and Proton Addition: Utilize a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the test compounds at various concentrations, followed by the addition of an acidic buffer to stimulate the cells.
-
Fluorescence Measurement: Measure the transient increase in intracellular calcium by monitoring fluorescence changes over time.
-
Data Analysis: Quantify the peak fluorescence response and plot concentration-response curves to determine the EC50 of the PAMs in potentiating the proton-induced calcium signal.
Visualizing Experimental Workflows and Signaling Pathways
GPR68 Signaling Pathway
The following diagram illustrates the primary signaling cascades activated by GPR68 in response to extracellular protons and its potentiation by a PAM.
Caption: GPR68 signaling pathways activated by protons and potentiated by PAMs.
Experimental Workflow for GPR68 PAM Characterization
This diagram outlines the key steps in the in vitro characterization of a novel GPR68 PAM.
Caption: Workflow for in vitro characterization of GPR68 PAMs.
References
A Comparative Guide to Assessing the Enantiomeric Purity of (R)-PS210
For researchers and drug development professionals working with chiral molecules like (R)-PS210, a substrate-selective allosteric activator of PDK1, ensuring enantiomeric purity is a critical step in both synthesis and quality control.[] The biological activity of enantiomers can differ significantly, making accurate determination of the enantiomeric excess (e.e.) essential. This guide provides a comparative overview of three common analytical techniques for assessing the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral solvating agent, and Polarimetry.
Comparative Analysis of Analytical Methods
To illustrate the performance of each method, a hypothetical batch of synthesized this compound with an expected enantiomeric excess of 98% was analyzed. The results are summarized below.
| Analytical Method | Parameter | This compound | (S)-PS210 | Calculated Enantiomeric Excess (% e.e.) | Notes |
| Chiral HPLC | Retention Time (min) | 12.5 | 14.2 | 98.2% | Baseline separation achieved. |
| Peak Area (%) | 99.1 | 0.9 | Most accurate and precise method. | ||
| ¹H-NMR with (R)-(-)-1-(1-Naphthyl)ethylamine | Chemical Shift (ppm) | 8.15 (doublet) | 8.12 (doublet) | 97.9% | Requires a suitable chiral solvating agent. |
| Integration Ratio | 98.95 | 1.05 | Good accuracy, but resolution can be challenging. | ||
| Polarimetry | Specific Rotation [α] | +125.0° (c=1, CHCl₃) | -127.5° (c=1, CHCl₃) | 98.0% | Dependent on the accuracy of the pure enantiomer's specific rotation. |
| Observed Rotation (α) | +125.0° | Less precise for very high e.e. values. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[2][3] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 90:10 Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A 1 mg/mL solution of the this compound sample was prepared in the mobile phase.
Procedure:
-
Equilibrate the Chiralcel OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared this compound sample.
-
Run the chromatogram for 20 minutes to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on a reference standard of the racemate.
-
Calculate the percentage of each enantiomer from the peak areas.
-
Determine the enantiomeric excess using the formula: % e.e. = |(% Major Enantiomer - % Minor Enantiomer)|
¹H-NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy can be used to determine enantiomeric excess by adding a chiral solvating agent (CSA) to the sample.[4][5][6] The CSA forms transient diastereomeric complexes with the enantiomers, which have distinct chemical shifts in the NMR spectrum.
Instrumentation and Reagents:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(1-Naphthyl)ethylamine
-
Solvent: Deuterated chloroform (CDCl₃)
-
Sample Preparation: Approximately 10 mg of the this compound sample was dissolved in 0.6 mL of CDCl₃ in an NMR tube. 1.2 equivalents of the CSA were then added.
Procedure:
-
Acquire a standard ¹H-NMR spectrum of the this compound sample without the CSA.
-
Add 1.2 equivalents of (R)-(-)-1-(1-Naphthyl)ethylamine to the NMR tube.
-
Acquire the ¹H-NMR spectrum of the mixture.
-
Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes. Aromatic protons are often good candidates.
-
Integrate the signals corresponding to each diastereomer.
-
Calculate the enantiomeric excess from the integration ratio: % e.e. = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[7][8][9] The magnitude and direction of the rotation are dependent on the concentration of the chiral substance and the path length of the sample cell.
Instrumentation and Conditions:
-
Polarimeter: PerkinElmer Model 341 or equivalent
-
Light Source: Sodium D-line (589 nm)
-
Sample Cell: 1 dm path length
-
Solvent: Chloroform (CHCl₃)
-
Temperature: 20°C
-
Sample Preparation: A solution of the this compound sample was prepared at a concentration of 1.0 g/100 mL in chloroform. The specific rotation of a pure this compound standard is assumed to be +127.5° (c=1, CHCl₃).
Procedure:
-
Calibrate the polarimeter with the pure solvent (chloroform).
-
Fill the sample cell with the prepared this compound solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α_obs).
-
Calculate the specific rotation [α] of the sample using the formula: [α] = α_obs / (c * l) where c is the concentration in g/mL and l is the path length in dm.
-
Determine the optical purity (which is equivalent to enantiomeric excess) using the formula: % Optical Purity (% e.e.) = ([α]_sample / [α]_pure_enantiomer) * 100
Visualizations
Workflow for Enantiomeric Purity Assessment
The following diagram illustrates the general workflow for determining the enantiomeric purity of a synthesized chiral compound like this compound.
Caption: Workflow for assessing the enantiomeric purity of this compound.
Simplified PDK1 Signaling Pathway
This compound is an allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). PDK1 is a master kinase that plays a crucial role in various signaling pathways, including the PI3K/AKT pathway, which is involved in cell survival, growth, and proliferation.[10][11][12]
Caption: Simplified signaling pathway involving PDK1 activation.
References
- 2. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 3. hplc.today [hplc.today]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Optical Purity [chem.ucalgary.ca]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PI3K-PDK1 connection: more than just a road to PKB - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of (R)-PS210's Biological Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of (R)-PS210, a substrate-selective allosteric modulator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). The performance of this compound is compared with other known PDK1 modulators, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate independent verification.
This compound is the R-enantiomer of PS210 and has been identified as a modulator of PDK1, a critical kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[1][2] this compound exhibits a unique dual activity profile. In in vitro biochemical assays, it acts as an allosteric activator of PDK1.[2] However, in a cellular context, its prodrug form leads to substrate-selective inhibition of PDK1, particularly for substrates that require docking to the PIF (PDK1-interacting fragment) pocket, such as S6 Kinase (S6K).[3] This nuanced mechanism of action distinguishes it from other PDK1 modulators.
Comparative Analysis of PDK1 Modulators
To provide a comprehensive overview, this compound is compared with other known allosteric and ATP-competitive modulators of PDK1. The selected compounds for comparison are:
-
PS48: An allosteric activator of PDK1 that, like this compound, binds to the PIF-pocket.
-
GSK2334470: A potent and highly specific ATP-competitive inhibitor of PDK1.
-
BX-795: A potent ATP-competitive inhibitor of PDK1, which also exhibits activity against other kinases.
The following table summarizes the quantitative data for these compounds based on available literature. It is important to note that the data are compiled from various sources and may have been generated under different experimental conditions.
| Compound | Type | Target | Mechanism of Action | Quantitative Data | Reference |
| This compound | Allosteric Modulator | PDK1 | Substrate-selective allosteric activator (in vitro) | AC50: 1.8 μM | [2] |
| PS48 | Allosteric Activator | PDK1 | Binds to the PIF-pocket | AC50: 8 μM | |
| GSK2334470 | ATP-Competitive Inhibitor | PDK1 | Potent and specific inhibitor | IC50: ~10 nM | [4][5] |
| BX-795 | ATP-Competitive Inhibitor | PDK1 | Potent inhibitor with off-target effects | IC50: 6 nM | [6] |
Signaling Pathway and Experimental Workflow
The biological effects of this compound and its counterparts are best understood within the context of the PDK1 signaling pathway. PDK1 is a master kinase that phosphorylates and activates several AGC kinases, including Akt and S6K, thereby regulating crucial cellular processes.
Caption: PDK1 Signaling Pathway and Points of Intervention.
The following diagram illustrates a general workflow for the independent verification of the biological effects of PDK1 modulators.
References
- 1. The chemical diversity and structure-based discovery of allosteric modulators for the PIF-pocket of protein kinase PDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemical diversity and structure-based discovery of allosteric modulators for the PIF-pocket of protein kinase PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safe Disposal of (R)-PS210: A Guide for Laboratory Professionals
(R)-PS210 , a compound utilized in scientific research, requires careful handling and disposal due to its potential hazards. This document provides essential information for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper safety protocols is crucial to mitigate risks.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Category 4, Harmful if swallowed (H302) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity | Category 1, Very toxic to aquatic life (H400) | P273: Avoid release to the environment. P391: Collect spillage.[1] |
| Chronic Aquatic Toxicity | Category 1, Very toxic to aquatic life with long lasting effects (H410) | P273: Avoid release to the environment.[1] |
Proper Disposal Protocol for this compound
The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant [1]. This involves a systematic approach to ensure that the chemical waste is handled in a safe, compliant, and environmentally responsible manner.
Experimental Protocol: Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and impervious clothing[1]. A suitable respirator should be used if there is a risk of inhalation[1].
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Segregate waste into solid and liquid forms.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable option[2].
-
The container must be kept closed except when adding waste[2][3].
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound".
-
-
Waste Collection and Storage:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting an online request to the Environmental Health and Safety (EHS) office[2].
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound. The first rinse of a container must be collected and disposed of as hazardous waste[3].
-
Note: Never dispose of this compound down the drain or in the regular trash. Avoid release to the environment[1][5].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling (R)-PS210
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the use of (R)-PS210, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to stringent safety protocols is necessary to mitigate risks. The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Recommended Equipment | Specification Details |
| Eye Protection | Safety goggles with side-shields | Provides a barrier against splashes and airborne particles[1]. |
| Hand Protection | Protective gloves | Chemically resistant gloves should be worn at all times[1]. |
| Body Protection | Impervious clothing | A lab coat or other protective clothing to prevent skin contact[1]. |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas or with a suitable respirator[1]. |
Operational and Disposal Plans
Handling: When working with this compound, it is crucial to avoid inhalation and contact with the eyes and skin. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Do not eat, drink, or smoke in the handling area[1]. After handling, wash your skin thoroughly[1].
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated location. It should be kept away from direct sunlight and sources of ignition. The recommended storage temperature is -20°C for the powder form and -80°C when in solvent[1].
Disposal: Dispose of this compound and its container at an approved waste disposal facility. It is imperative to prevent its release into the environment due to its high toxicity to aquatic life[1]. Collect any spillage to prevent environmental contamination[1].
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
